(5-(Hydroxymethyl)thiophen-3-yl)boronic acid
Description
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Properties
IUPAC Name |
[5-(hydroxymethyl)thiophen-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7-9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCBULRYCWLXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical processes and applications.
Core Physical and Chemical Properties
This compound is a specialty chemical often utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that is central to their use as sensors and in drug delivery systems.[1][2] The thiophene moiety is a common scaffold in medicinal chemistry, and the hydroxymethyl group offers a site for further functionalization.
Summary of Physicochemical Data
| Property | Value | Source |
| CAS Number | 1268683-45-9 | [3] |
| Molecular Formula | C5H7BO3S | [3] |
| Molecular Weight | 157.98 g/mol | [3][4][5] |
| Appearance | Solid | |
| Purity | 95% - 98% | [4][5][6] |
| Melting Point | Not explicitly available in search results. | |
| Boiling Point | Not available in search results. | |
| Solubility | While specific data for this compound is unavailable, boronic acids generally exhibit low solubility in water, which can be increased by the addition of monosaccharides or by forming esters.[1] They tend to have higher solubility in organic solvents like ethers and ketones.[7] | |
| pKa | The pKa of boronic acids can vary, typically ranging from 4 to 10.[2] The specific pKa for this compound is not provided in the search results. The acidity is influenced by substituents, with aryl boronic acids generally being more acidic than alkyl boronic acids.[2] | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[3][5] For related compounds, storage in a freezer under -20°C is also recommended. |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis and characterization of aryl boronic acids like this compound.
Synthesis of Aryl Boronic Acids via Grignard Reagents
A common and effective method for the synthesis of aryl boronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8]
Materials:
-
3-Bromo-5-(hydroxymethyl)thiophene (precursor)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 3-bromo-5-(hydroxymethyl)thiophene in anhydrous THF dropwise to initiate the Grignard reaction. The reaction mixture may need gentle heating to start. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70°C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for confirming the structure of the synthesized boronic acid.
-
¹H NMR: Provides information on the number and environment of protons. For this compound, characteristic signals would be expected for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. Spectral data for this specific compound is available from chemical suppliers.[9]
-
¹³C NMR: Shows the carbon framework of the molecule. The carbon atom attached to the boron atom can sometimes be difficult to detect.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids.[10] The sp²-hybridized boron of the boronic acid gives a distinct chemical shift. Upon complexation with diols or at a pH above its pKa, the boron becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[10] This can be used to study the Lewis acidity and binding properties of the boronic acid.[10]
Visualizations
The following diagrams illustrate key concepts related to the synthesis and chemistry of this compound.
Caption: Generalized workflow for the synthesis of aryl boronic acids.
Caption: pH-dependent equilibrium of boronic acid and its boronate form.
Caption: Logical flow of boronic acid use in drug discovery.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. mdpi.com [mdpi.com]
- 3. 1268683-45-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(1268683-45-9) 1H NMR [m.chemicalbook.com]
- 10. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to (5-(Hydroxymethyl)thiophen-3-yl)boronic acid (CAS 1268683-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid is a heterocyclic boronic acid that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, featuring both a reactive boronic acid moiety and a versatile hydroxymethyl group on a thiophene scaffold, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details to aid researchers in its effective utilization.
Chemical and Physical Properties
This compound is typically a solid at room temperature with a molecular weight of 157.99 g/mol .[1] While specific experimental data for properties like melting point and solubility are not widely published, its structure suggests moderate polarity. It is advisable to store the compound in a dark place under an inert atmosphere, with some suppliers recommending refrigeration at 2-8°C.[2][3]
| Property | Value | Source |
| CAS Number | 1268683-45-9 | N/A |
| Molecular Formula | C₅H₇BO₃S | [1][4] |
| Molecular Weight | 157.99 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2][3] |
| InChI Key | KSCBULRYCWLXQG-UHFFFAOYSA-N | [1] |
Synthesis
General Synthetic Workflow
A plausible synthetic route would involve the following key steps, starting from a protected 3-bromo-5-(hydroxymethyl)thiophene or a related derivative.
References
Synthesis of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for (5-(Hydroxymethyl)thiophen-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a multi-step sequence including protection of a hydroxyl group, lithium-halogen exchange, borylation, and subsequent deprotection. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a bifunctional molecule containing a thiophene core, a reactive boronic acid moiety, and a hydroxymethyl group. This unique combination of functional groups makes it an important intermediate for the synthesis of complex organic molecules. The boronic acid group is particularly useful for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The hydroxymethyl group provides a handle for further functionalization or can be a key pharmacophoric feature in drug candidates. The thiophene ring itself is a common scaffold in many biologically active compounds.
This guide details a plausible and efficient synthetic pathway to access this important building block, starting from commercially available materials.
Synthetic Strategy Overview
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the protection of the primary alcohol of a suitable brominated hydroxymethylthiophene. This is followed by a lithium-halogen exchange reaction at low temperature to generate an organolithium intermediate, which is then trapped with a borate ester. Subsequent hydrolysis and deprotection afford the target boronic acid.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the multi-step synthesis of this compound. The yields are estimated based on analogous reactions reported in the literature.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Estimated Yield (%) |
| 1. Protection | 4-Bromo-2-(hydroxymethyl)thiophene | 4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene | 193.06 → 307.32 | 1 : 1.2 (TBSCl) | 90 |
| 2. Borylation | 4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene | (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid | 307.32 → 272.25 | 1 : 1.1 (n-BuLi) : 1.2 (B(OiPr)3) | 75 |
| 3. Deprotection | (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid | This compound | 272.25 → 157.99 | 1 : 1.2 (TBAF) | 85 |
| Overall | ~57 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene (Protection)
-
Materials:
-
4-Bromo-2-(hydroxymethyl)thiophene
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 4-bromo-2-(hydroxymethyl)thiophene (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of TBSCl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene as a colorless oil.
-
Step 2: Synthesis of (5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid (Borylation)
-
Materials:
-
4-Bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)3)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 4-bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude (5-(((tert-butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
-
Step 3: Synthesis of this compound (Deprotection)
-
Materials:
-
(5-(((tert-Butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the crude (5-(((tert-butyldimethylsilyl)oxy)methyl)thiophen-3-yl)boronic acid (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) to the mixture at room temperature.
-
Stir the reaction for 1-2 hours and monitor its completion by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.
-
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and alcohol moieties.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the five carbon atoms of the thiophene ring and the hydroxymethyl group.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the expected molecular formula of C5H7BO3S.
-
Purity: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally desired for applications in drug discovery and development.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Brominated compounds: are often toxic and irritants.
-
Solvents: like THF, DMF, and ethyl acetate are flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide provides a detailed and practical synthetic route for the preparation of this compound. The described multi-step synthesis, involving protection, lithiation-borylation, and deprotection, is based on well-established and reliable organic transformations. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accessibility of this important chemical building block.
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid structural formula
An In-depth Technical Guide to (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
Abstract
This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both a hydroxymethyl group and a boronic acid functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the thiophene moiety, a common scaffold in pharmaceuticals, and a reactive hydroxymethyl group provides multiple points for molecular elaboration. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the compound's properties, a plausible synthesis pathway, experimental protocols, and safety information.
Introduction
Heterocyclic boronic acids are critical reagents in modern organic synthesis. Their stability, low toxicity, and versatile reactivity have established them as indispensable tools for creating complex molecular architectures. Among these, thiophene-based boronic acids are of particular interest due to the prevalence of the thiophene ring in a wide array of biologically active compounds. This compound emerges as a significant intermediate, offering a trifunctional platform for synthetic diversification in the development of novel therapeutic agents and functional materials.
Chemical Properties and Structural Formula
The structural formula of this compound is presented below, followed by a table summarizing its key chemical properties.
Structural Formula:
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1268683-45-9 | |
| Molecular Formula | C5H7BO3S | |
| Molecular Weight | 157.99 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | |
| SMILES Code | OCC1=CC(B(O)O)=CS1 | |
| InChI Key | KSCBULRYCWLXQG-UHFFFAOYSA-N |
Synthesis Pathway
The synthesis of substituted thiophene boronic acids can be achieved through several established organometallic routes. A common and plausible pathway involves the lithiation of a suitably protected bromothiophene derivative followed by electrophilic trapping with a borate ester. The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.
Caption: Generalized synthesis pathway for this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate with significant potential in several research areas:
-
Suzuki-Miyaura Cross-Coupling: As a boronic acid, its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of C-C bonds with aryl, vinyl, or alkyl halides, providing access to a vast range of complex biaryl and substituted thiophene structures. These structures are scaffolds for new drug candidates.
-
Medicinal Chemistry: Boronic acids themselves can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The thiophene core is a well-known pharmacophore. The additional hydroxymethyl group allows for further derivatization, such as esterification or etherification, to modulate solubility, binding affinity, and pharmacokinetic properties.
-
Materials Science: Thiophene-based molecules are fundamental units in the synthesis of conductive polymers and organic electronics. This boronic acid can be used to introduce functionalized thiophene units into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OP
Commercial Suppliers and Technical Applications of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides an overview of commercial suppliers, key chemical properties, and a detailed experimental protocol for its application in the synthesis of bioactive molecules, including a relevant signaling pathway.
Commercial Availability
This compound (CAS No. 1268683-45-9) is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound typically ranges from 95% to over 98%, catering to different research and development needs. Researchers should consult the suppliers' certificates of analysis for lot-specific purity and characterization data.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 95%[1] | 1268683-45-9[1] | C₅H₇BO₃S[1] | 157.99[1] |
| BLDpharm | - | 1268683-45-9[2] | - | - |
| Biotuva Life Sciences | 98% | 1268683-45-9 | C₅H₇BO₃S | 157.98 |
| Bide Pharmatech | 95+% | 1268683-45-9 | C₅H₇BO₃S | - |
Physicochemical Properties and Characterization
This compound is typically a solid at room temperature.[1] Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra were not found in the immediate search, ¹H NMR and ¹³C NMR are standard characterization methods. ChemicalBook is a resource that may provide spectroscopic data for this compound.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The thiophene moiety is a prevalent scaffold in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring to enhance metabolic stability and pharmacokinetic properties. This compound is a key reagent for introducing a functionalized thiophene ring into drug candidates, particularly in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Many thiophene-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3] The diagram below illustrates a simplified representation of this pathway and the role of a hypothetical kinase inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a thiophene-based kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Thiophene-Containing Biaryl Compound
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with a generic aryl bromide. This protocol is based on established procedures for similar couplings.[4][5][6] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)[6]
-
Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) 2M solution, 2.0 equivalents)[4]
-
Solvent (e.g., Toluene or 1,4-Dioxane/water mixture)[7]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[7] Then, add the aqueous solution of the base (e.g., 2M Na₂CO₃).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a biaryl compound via the Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a commercially accessible and highly useful building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of a functionalized thiophene moiety, a common feature in many kinase inhibitors and other bioactive compounds. The provided experimental protocol and workflow serve as a foundational guide for researchers utilizing this versatile reagent in their synthetic endeavors.
References
- 1. This compound | 1268683-45-9 [sigmaaldrich.com]
- 2. 1268683-45-9|this compound|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Technical Guide: Spectral and Experimental Profile of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and relevant experimental protocols for (5-(Hydroxymethyl)thiophen-3-yl)boronic acid. The information herein is compiled for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound's analytical profile.
Compound Overview
This compound is a bifunctional organoboron compound incorporating a thiophene ring. Such structures are of significant interest in medicinal chemistry and materials science due to their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of both a boronic acid moiety and a hydroxymethyl group offers multiple points for chemical modification, making it a versatile building block for the synthesis of complex molecules.
Molecular Structure:
-
Chemical Formula: C₅H₇BO₃S
-
Molecular Weight: 157.98 g/mol
-
CAS Number: 1354753-27-0
Spectral Data
While specific experimental spectra for this compound are not widely published, the following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and standard spectral prediction software. These values serve as a reliable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 8.2 | br s | 2 | B(OH )₂ |
| ~7.50 | s | 1 | Thiophene-H4 |
| ~7.25 | s | 1 | Thiophene-H2 |
| ~4.80 | s | 2 | -CH ₂OH |
| ~5.40 | t | 1 | -CH₂OH |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Thiophene-C5 |
| ~140.0 | Thiophene-C3 (C-B) |
| ~128.0 | Thiophene-C2 |
| ~125.0 | Thiophene-C4 |
| ~60.0 | -C H₂OH |
Predicted in DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion Type |
| 158.02 | [M+H]⁺ |
| 140.01 | [M-H₂O+H]⁺ |
| 112.01 | [M-B(OH)₂-CH₂OH+H]⁺ |
Predicted for High-Resolution Mass Spectrometry (HRMS) under Electrospray Ionization (ESI) conditions.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound, based on established methodologies for similar thiophene boronic acids.
3.1. Synthesis Protocol: Lithiation and Borylation of a Thiophene Precursor
This protocol outlines a common synthetic route to aryl boronic acids.
Caption: Synthetic workflow for this compound.
-
Reaction Setup: A solution of 3-bromo-5-(hydroxymethyl)thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
3.2. NMR Spectroscopy Protocol
Caption: Workflow for NMR spectral acquisition and processing.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
3.3. Mass Spectrometry Protocol
An In-depth Technical Guide to the Properties of Substituted Thiophene-3-Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of substituted thiophene-3-boronic acids, crucial building blocks in modern medicinal chemistry and materials science. This document details their physicochemical properties, provides in-depth experimental protocols for their synthesis and subsequent reactions, and explores their role in modulating key biological signaling pathways.
Core Properties of Substituted Thiophene-3-Boronic Acids
Substituted thiophene-3-boronic acids are versatile organoboron compounds that serve as key intermediates in the synthesis of complex organic molecules. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The thiophene ring itself is a privileged scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and pharmacokinetic profiles.
The electronic properties of the thiophene ring, combined with the reactivity of the boronic acid moiety, make these compounds indispensable in the development of pharmaceuticals and organic electronic materials. The nature and position of substituents on the thiophene ring allow for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity.
Physicochemical and Spectroscopic Data
The properties of substituted thiophene-3-boronic acids can vary significantly depending on the nature and position of the substituent. The following table summarizes key quantitative data for a selection of these compounds, providing a basis for comparison and selection in synthetic and medicinal chemistry applications.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| Thiophene-3-boronic acid | ![]() | C₄H₅BO₂S | 127.96 | 125 - 130 | Decomposes | ~8-9 |
| 2-Formylthiophene-3-boronic acid | ![]() | C₅H₅BO₃S | 155.97 | 167 - 193 | - | - |
| 5-Methylthiophene-3-boronic acid | ![]() | C₅H₇BO₂S | 141.98 | - | 302.9±44.0 | 8.35±0.10 |
| 5-Carboxythiophene-3-boronic acid | ![]() | C₅H₅BO₄S | 171.97 | - | - | - |
| Thiophene-3-boronic acid MIDA ester | ![]() | C₉H₁₀BNO₄S | 239.06 | 193 - 197 | - | - |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis and application of substituted thiophene-3-boronic acids. This section provides step-by-step methodologies for the synthesis of a key precursor, the boronic acid itself, and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3-Bromothiophene: A Key Precursor
The direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene, a common starting material for 3-thienylboronic acids, requires a multi-step approach involving exhaustive bromination followed by selective reductive debromination.[1][2]
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Equipment: 5-L three-necked flask, mechanical stirrer, dropping funnel, gas outlet for hydrogen bromide, cooling bath.
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.
-
Place the flask in a cooling bath to manage the exothermic reaction.
-
Over 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. Direct the evolved hydrogen bromide gas to a suitable scrubbing system.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
The next day, heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution.
-
Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
After reflux, pour the mixture into water. Separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).[1][2]
-
Step 2: Selective Reductive Debromination to 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.
-
Equipment: Three-necked flask, stirrer, reflux condenser.
-
Procedure:
-
To a three-necked flask, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid. Stir the mixture continuously.
-
Heat the mixture to reflux. Once refluxing, remove the heating mantle.
-
Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux (approximately 70 minutes).
-
After the addition is complete, reapply heat and reflux for an additional 3 hours.
-
Arrange the condenser for downward distillation and distill the product with water until no more organic material is collected.
-
Separate the heavier organic layer from the distillate and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[1][2]
-
Synthesis of 5-Methylthiophene-3-boronic Acid
This protocol describes the synthesis of a substituted thiophene-3-boronic acid from the corresponding bromo-substituted thiophene via a lithium-halogen exchange followed by reaction with a borate ester.
-
Materials: 3-Bromo-5-methylthiophene, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, 1 M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate.
-
Equipment: Schlenk flask, magnetic stirrer, syringes, low-temperature bath (e.g., dry ice/acetone).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methylthiophene (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Suzuki-Miyaura Cross-Coupling of 5-Methylthiophene-3-boronic Acid with 1-Bromo-4-fluorobenzene
This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling reaction.
-
Materials: 5-Methylthiophene-3-boronic acid (1.2 equiv), 1-Bromo-4-fluorobenzene (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Potassium carbonate (K₂CO₃) (2.0 equiv), 1,4-Dioxane, Deionized water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (argon or nitrogen).
-
Procedure:
-
To a dry round-bottom flask, add 5-methylthiophene-3-boronic acid, 1-bromo-4-fluorobenzene, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to reflux (e.g., 90-100°C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-fluorophenyl)-5-methylthiophene.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to substituted thiophene-3-boronic acids.
Experimental Workflows
Caption: General workflow for the synthesis and application of substituted thiophene-3-boronic acids.
Biological Signaling Pathways
Many thiophene-based compounds derived from thiophene-3-boronic acids exhibit potent biological activity, often through the inhibition of key enzymes in inflammatory and cell signaling pathways.
p38 MAPK Signaling Pathway Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4][5][6][7] Thiophene derivatives have been developed as inhibitors of p38α MAPK, a key therapeutic target for inflammatory diseases.[8]
Caption: Inhibition of the p38 MAPK signaling pathway by thiophene-based compounds.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Thiophene-containing compounds are known to inhibit COX enzymes, with a particular focus on the inducible COX-2 isoform, which is upregulated during inflammation.[9][10][11][12][13]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, a class of organoboron compounds with the general structure R-B(OH)₂, have become indispensable tools in modern organic synthesis.[1] Their unique properties, including their stability, low toxicity, and versatile reactivity, have established them as crucial building blocks for the construction of complex organic molecules.[2][3] This guide provides a comprehensive overview of the core principles of boronic acids, their synthesis, key reactions, and critical applications in drug discovery and development.[4][5]
Boronic acids are typically solids at room temperature and are known for their ability to act as Lewis acids due to the electron-deficient boron atom.[1][6] A key characteristic is their ability to form reversible covalent complexes with diols, sugars, and amino acids, a property that is exploited in sensing and drug delivery.[2][6] While many boronic acids are stable in air and moisture, making them easier to handle than other organometallic reagents, some can undergo protodeboronation or trimerize to form boroxines.[1][7]
Synthesis of Boronic Acids
The synthesis of boronic acids can be achieved through several methods, with the choice of method often depending on the desired substrate and functional group tolerance.[3][8]
Key Synthetic Methodologies:
-
Electrophilic Trapping of Organometallic Reagents: This is one of the most common methods and typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.[3][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation reaction utilizes a palladium catalyst to couple a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with an aryl or vinyl halide or triflate.[8]
-
Iridium-Catalyzed C-H Borylation: This method allows for the direct borylation of aromatic C-H bonds, offering a highly efficient and atom-economical route to arylboronic acids.[4]
Experimental Protocol: Synthesis of an Arylboronic Acid via Grignard Reaction
This protocol describes a general procedure for the synthesis of an arylboronic acid from an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of the aryl bromide in anhydrous THF to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Key Reactions of Boronic Acids
Boronic acids are versatile intermediates that participate in a wide range of chemical transformations. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid with an organohalide (or triflate), forming a new carbon-carbon bond.[2][9] This reaction is widely used due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][10]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere supplies (argon or nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Fit the flask with a condenser and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[11]
Quantitative Data for Suzuki-Miyaura Coupling
The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partners.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 92 |
| 3-Bromopyridine | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 88 |
| 2-Chlorobenzonitrile | 4-Acetylphenylboronic acid | NiCl₂(dppf) (1) | - | K₃PO₄ | Dioxane | 95 | 68[12] |
Table 1. Representative examples of Suzuki-Miyaura coupling reactions with varying substrates and conditions.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds.[13] This reaction couples boronic acids with amines, alcohols, phenols, and thiols, and is often carried out at room temperature and open to the air.[13][14]
| Boronic Acid | Amine/Alcohol | Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 90 |
| 4-Tolylboronic acid | Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 85 |
| 3-Methoxyphenylboronic acid | Benzylamine | CuCl (10) | - | MeOH | RT | 81[15] |
| 4-Fluorophenylboronic acid | Imidazole | CuCl (cat.) | - | MeOH | Reflux | High |
Table 2. Examples of Chan-Lam coupling reactions.
Boronic Acids in Drug Discovery and Development
Boronic acids have emerged as a significant pharmacophore in medicinal chemistry.[3][16] Their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, has led to the development of potent and selective inhibitors.[16] The first FDA-approved boronic acid-containing drug was Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[3]
The drug discovery process involving boronic acids typically follows a structured workflow.
FDA-Approved Boronic Acid Drugs
The success of boronic acids in medicinal chemistry is highlighted by the growing number of FDA-approved drugs containing this moiety.
| Drug Name | Brand Name | Mechanism of Action | Therapeutic Area | Year of Approval |
| Bortezomib | Velcade® | Proteasome inhibitor | Multiple Myeloma | 2003 |
| Ixazomib | Ninlaro® | Proteasome inhibitor | Multiple Myeloma | 2015 |
| Vaborbactam | Vabomere® | β-lactamase inhibitor | Bacterial Infections | 2017 |
| Crisaborole | Eucrisa® | Phosphodiesterase 4 inhibitor | Atopic Dermatitis | 2016 |
| Tavaborole | Kerydin® | Oxaborole antifungal | Onychomycosis | 2014 |
Table 3. Selected FDA-approved drugs containing a boronic acid or a derivative.
Conclusion
Boronic acids have firmly established their place as a cornerstone of modern organic synthesis and medicinal chemistry. Their predictable reactivity, stability, and broad functional group tolerance make them invaluable building blocks for the construction of complex molecules. The continued development of novel synthetic methods and the expanding applications of boronic acids in drug discovery underscore their importance and promise for future innovations in science and medicine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Lewis acidity of aryl boronic acids
An In-depth Technical Guide to the Lewis Acidity of Aryl Boronic Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl boronic acids are a class of versatile organic compounds characterized by a vacant p-orbital on the boron atom, which imparts significant Lewis acidic character. This property allows them to interact with Lewis bases, a fundamental principle that underpins their widespread and growing applications in organic synthesis, catalysis, chemical sensing, and drug development. Their ability to reversibly bind with diols and other nucleophiles makes them invaluable as catalysts for a variety of chemical transformations and as recognition elements in sensors for biologically relevant molecules like saccharides. This technical guide provides a comprehensive overview of the , detailing the factors that govern this property, the experimental methods for its quantification, and its application in catalysis and molecular sensing.
Core Concepts of Lewis Acidity in Aryl Boronic Acids
The Lewis acidity of an aryl boronic acid, ArB(OH)₂, originates from the electron-deficient nature of the boron atom. Boron, in this trivalent state, possesses an empty p-orbital, making it an electrophile capable of accepting a pair of electrons from a Lewis base (a nucleophile).[1][2] This interaction leads to a change in the coordination geometry of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate species.[3]
The fundamental equilibrium that defines the Lewis acidity in an aqueous medium is the reaction with a hydroxide ion:
ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺
This equilibrium shows that boronic acids act as Brønsted acids by releasing a proton, but the initial step is the Lewis acidic interaction with a hydroxide ion.[3] The strength of this interaction, and thus the Lewis acidity, is influenced by several factors:
-
Electronic Effects : Electron-withdrawing groups (EWGs) on the aryl ring (e.g., -CF₃, -NO₂, -F) increase the electrophilicity of the boron atom by pulling electron density away from it. This enhances the Lewis acidity. Conversely, electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) decrease Lewis acidity.[4][5] The influence of these substituents can be correlated using the Hammett equation, which shows that the acidity of meta- and para-substituted phenylboronic acids is significantly affected by the substituent's electronic properties.[4]
-
Steric Effects : Bulky substituents, particularly in the ortho positions, can sterically hinder the approach of a Lewis base to the boron center. This can also affect the planarity of the molecule, influencing the electronic communication between the aryl ring and the boronic acid moiety.[6][7]
-
Solvation Effects : The solvent plays a critical role in stabilizing both the neutral boronic acid and the charged boronate species. Polar, protic solvents can stabilize the anionic boronate form through hydrogen bonding, thereby influencing the equilibrium and the apparent acidity.[3][8]
Quantitative Assessment of Lewis Acidity
Several experimental and computational methods are employed to quantify the . These methods can be broadly categorized into indirect measurements via pKₐ determination and direct measurements of Lewis base affinity.
Acidity Constant (pKₐ) Determination
The most common method for evaluating the acidity of boronic acids is the determination of their pKₐ value in an aqueous solution.[4] While this measures Brønsted acidity, it is directly related to the Lewis acidic interaction of the boronic acid with a hydroxide ion. A lower pKₐ value indicates a stronger acid and implies a higher Lewis acidity.[5] These values are typically determined by potentiometric or spectrophotometric titration.[4]
Table 1: pKₐ Values for Selected Monosubstituted Phenylboronic Acids in Water
| Substituent (X) in X-C₆H₄B(OH)₂ | Position | pKₐ Value | Reference(s) |
| H | - | 8.76 - 8.86 | [4][5][9] |
| 4-OCH₃ | para | 9.25 | [7] |
| 4-CH₃ | para | 9.17 | [4] |
| 4-F | para | 8.77 | [5] |
| 4-Cl | para | 8.57 | [4] |
| 4-Br | para | 8.53 | [4] |
| 4-CF₃ | para | 7.86 | [4] |
| 3-OCH₃ | meta | 8.80 | [4] |
| 3-F | meta | 8.36 | [4] |
| 3-Cl | meta | 8.28 | [4] |
| 3-Br | meta | 8.25 | [4] |
| 3-NO₂ | meta | 7.97 | [4] |
| 2-F | ortho | 7.37 | [4] |
| 2-Cl | ortho | 8.01 | [4] |
| 2-Br | ortho | 8.02 | [4] |
Note: pKₐ values can vary slightly between different studies due to variations in experimental conditions.
Gutmann-Beckett Method
The Gutmann-Beckett method is a powerful technique for directly assessing the Lewis acidity of a compound in a non-aqueous solvent.[10] It utilizes triethylphosphine oxide (Et₃PO, TEPO) as a Lewis base probe and measures the change in the ³¹P NMR chemical shift (δ) upon interaction with the Lewis acid.[11] The deshielding of the phosphorus atom upon coordination to the boron center is proportional to the Lewis acidity. The Lewis acidity is expressed as an Acceptor Number (AN), calculated using the formula:
AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[10]
Table 2: Acceptor Numbers (AN) for Selected Boron Compounds
| Compound | AN Value | Reference(s) |
| Triethyl borate (B(OEt)₃) | 17 | [12] |
| Boron trifluoride (BF₃) | 89 | [10] |
| Boron trichloride (BCl₃) | 106 | [11] |
| Boron tribromide (BBr₃) | 109 | [11] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82 | [10] |
Note: Data for simple aryl boronic acids are less commonly reported using this method, but the values for related boron compounds provide a comparative scale of Lewis acidity.
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[13]
LA + F⁻ → [LA-F]⁻ ; FIA = -ΔH
A higher FIA value corresponds to a stronger Lewis acid. FIAs are often determined computationally using high-level quantum chemistry methods.[13][14] This method provides an intrinsic measure of Lewis acidity, free from solvent effects.
Table 3: Calculated Gas-Phase Fluoride Ion Affinities (FIA) for Selected Boron Compounds
| Compound | FIA (kJ mol⁻¹) | Reference(s) |
| B(OH)₃ (Boric Acid) | 338 | [15] |
| B(C₆F₅)₃ | 493 | [16] |
| B(Ohfip)₃ | 384 | [15] |
Note: FIA values are highly dependent on the computational method used. The values presented are for comparison and illustrate the relative Lewis acidities.[17]
Applications Driven by Lewis Acidity
The tunable is the foundation for their utility in catalysis and sensing.
Lewis Acid Catalysis
Aryl boronic acids, particularly those bearing electron-withdrawing groups, serve as effective and air-stable Lewis acid catalysts for a range of organic transformations.[18] Their catalytic activity often involves the activation of substrates containing hydroxyl or carbonyl groups through reversible covalent interactions.[19]
A key application is in dehydrative C-O and C-C bond-forming reactions, where the boronic acid activates a benzylic or allylic alcohol.[18] The proposed mechanism often involves the formation of a boronate ester intermediate, which facilitates the departure of a water molecule to generate a carbocationic intermediate. This intermediate is then trapped by a nucleophile.[19]
Caption: General catalytic cycle for aryl boronic acid-catalyzed dehydrative substitution.
Molecular Sensing and Recognition
The ability of aryl boronic acids to bind reversibly with diols forms the basis of sensors for carbohydrates, glycoproteins, and other biologically important molecules.[20][21] This interaction is particularly favorable with 1,2- or 1,3-diols, leading to the formation of stable five- or six-membered cyclic boronate esters.[22]
Fluorescent sensors are commonly designed by coupling an aryl boronic acid recognition unit to a fluorophore.[23] The binding event modulates the electronic properties of the system, causing a change in the fluorescence output (e.g., intensity, wavelength). A common signaling mechanism is Photoinduced Electron Transfer (PET). In the unbound state, a nearby amine can quench the fluorescence of the reporter via PET. Upon saccharide binding, the B-N interaction is altered, the boron becomes tetrahedral, and the PET process is inhibited, leading to a "turn-on" fluorescence signal.[23][24]
Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent saccharide sensor.
Detailed Experimental Protocols
Protocol: Determination of pKₐ by UV-Vis Spectrophotometric Titration
This protocol describes the determination of the pKₐ of an aryl boronic acid by monitoring the change in its UV-Vis absorbance as a function of pH.
Materials:
-
Aryl boronic acid of interest
-
Stock solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)
-
High-purity water (Milli-Q or equivalent)
-
UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the aryl boronic acid (e.g., 1 mM) in a suitable solvent (e.g., water, or a water/co-solvent mixture like water/acetonitrile if solubility is an issue).[7]
-
Prepare Titration Samples: In a series of vials or flasks, prepare samples with a constant concentration of the boronic acid (e.g., 50 µM) and varying pH values. This is achieved by adding different volumes of HCl and NaOH stock solutions to a fixed volume of the boronic acid stock solution and diluting to the final volume with water. A typical pH range to cover would be from ~2 units below to ~2 units above the expected pKₐ.
-
pH Measurement: Accurately measure the pH of each prepared sample using a calibrated pH meter.
-
UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample. Identify an analytical wavelength where the absorbance difference between the acidic (ArB(OH)₂) and basic (ArB(OH)₃⁻) forms is maximal.
-
Data Analysis:
-
Plot the absorbance at the analytical wavelength against the measured pH. The resulting curve should be sigmoidal.
-
The pKₐ can be determined as the pH at the inflection point of the sigmoidal curve.
-
Alternatively, fit the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: A = (Aₐ + Aₐ * 10^(pH - pKₐ)) / (1 + 10^(pH - pKₐ)) where A is the observed absorbance at a given pH, Aₐ is the absorbance of the fully acidic form, and Aₐ is the absorbance of the fully basic form. The pKₐ is determined from the non-linear regression fit.
-
Caption: Workflow for pKₐ determination by UV-Vis spectrophotometric titration.
Protocol: Measurement of Lewis Acidity via the Gutmann-Beckett Method
This protocol details the procedure for determining the Acceptor Number (AN) of a boron-containing Lewis acid using ³¹P NMR spectroscopy.[10][11]
Materials:
-
Lewis acid (e.g., aryl boronic acid or other boron compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, weakly coordinating deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes, gas-tight syringe
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Accurately weigh the Lewis acid (e.g., 0.06 mmol) into an NMR tube.[16]
-
In a separate vial, prepare a stock solution of Et₃PO in the chosen deuterated solvent.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL) to the NMR tube containing the Lewis acid.[16]
-
Add an equimolar amount of Et₃PO (0.06 mmol) to the NMR tube using a syringe.[16]
-
-
Reference Sample: Prepare a reference sample containing only Et₃PO in hexane to determine the reference chemical shift (δ ≈ 41.0 ppm).
-
NMR Measurement:
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the sample.
-
Use an external reference standard (e.g., 85% H₃PO₄) or an internal standard if it does not interact with the Lewis acid.
-
-
Data Analysis:
-
Determine the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-Lewis acid adduct.
-
Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)
-
Safety Note: Many strong boron Lewis acids are highly sensitive to moisture and air. All manipulations should be performed under a dry, inert atmosphere.
Conclusion
The is a defining characteristic that is central to their function and applications. Governed by the electronic and steric nature of the aryl substituents, this property can be finely tuned to optimize performance in catalysis and molecular recognition. The quantitative methods outlined in this guide, from pKₐ determination to the Gutmann-Beckett method and computational FIA, provide researchers with the tools to characterize and compare the strength of these versatile compounds. A thorough understanding and control of their Lewis acidity will continue to drive innovation in the development of novel catalysts, advanced chemical sensors, and targeted therapeutics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. mdpi.com [mdpi.com]
- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. Triethyl borate - Wikipedia [en.wikipedia.org]
- 13. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boronic acid-based chemical sensors for saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. Thiophene-containing molecules are of significant interest in drug discovery, with numerous FDA-approved drugs featuring this heterocycle.[2] The thiophene moiety can serve as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.[1]
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid is a valuable building block that allows for the introduction of a functionalized thiophene ring into a target molecule. The hydroxymethyl group provides a handle for further synthetic modifications, expanding the accessible chemical space for structure-activity relationship (SAR) studies. These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, along with relevant data and diagrams to guide researchers in its effective use.
Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₇BO₃S |
| Molecular Weight | 157.99 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Ambient temperature |
Suzuki Coupling Reaction: An Overview
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a palladium(II) complex.
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[3]
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Quantitative Data: Representative Yields for Suzuki Coupling of Thiophene Boronic Acids
The following table summarizes typical yields for the Suzuki coupling of various thiophene boronic acids with different aryl halides under palladium catalysis. While not specific to this compound, this data provides a useful reference for expected outcomes.
| Entry | Thiophene Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 3-Thiopheneboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| 3 | 2-Thiopheneboronic acid | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 4 | 3-Thiopheneboronic acid | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | THF/H₂O | 80 | 4 | 85 |
| 5 | 2-Formyl-5-thiopheneboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 24 | 75[4] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Relevance and Applications
Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and approved drugs.[2] They have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[5][6] For instance, certain thiophene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.
The products derived from the Suzuki coupling of this compound can serve as versatile intermediates for the synthesis of novel drug candidates. The hydroxymethyl group can be further functionalized to modulate the compound's physicochemical properties and biological activity.
Caption: Inhibition of the COX pathway by a potential thiophene-based drug.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened or properly stored catalyst. |
| Poor quality boronic acid | Use high-purity boronic acid. Consider using the corresponding boronate ester. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. | |
| Protodeboronation of the boronic acid | Reaction conditions too harsh | Lower the reaction temperature or shorten the reaction time. Use a milder base. |
| Formation of side products | Homocoupling of the boronic acid or aryl halide | Optimize the stoichiometry of the reactants. Ensure efficient stirring. |
Conclusion
The Suzuki coupling of this compound is a robust and versatile method for the synthesis of functionalized thiophene-containing compounds. The provided protocol and data serve as a valuable starting point for researchers in drug discovery and development. The resulting products are promising scaffolds for the generation of new chemical entities with potential therapeutic applications. Careful optimization of reaction conditions will ensure high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
Application Notes: Palladium Catalysts for Suzuki-Miyaura Coupling with Thiophene Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Thiophene-containing biaryls are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Thiophene rings can serve as bioisosteres for phenyl rings, often improving metabolic stability and pharmacokinetic properties.[1] However, the coupling of thiophene boronic acids presents unique challenges, including catalyst inhibition and protodeboronation.[2][3][4] These application notes provide guidance on catalyst selection and reaction optimization for successful Suzuki-Miyaura couplings involving thiophene boronic acids.
Challenges in Coupling Thiophene Boronic Acids
Several factors can complicate the Suzuki-Miyaura coupling of thiophene boronic acids:
-
Catalyst Inhibition: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst deactivation.
-
Protodeboronation: Thiophene boronic acids, particularly 2-thiophene boronic acid, are susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[2][4][5] This side reaction reduces the yield of the desired coupled product.
-
Substrate Stability: Some thiophene boronic acids can be unstable and prone to decomposition, especially at elevated temperatures.[3][4]
Selection of Palladium Catalysts and Ligands
The choice of the palladium source and, more critically, the supporting ligand is paramount for overcoming the challenges associated with thiophene boronic acid couplings.
-
Palladium Precursors: Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are effective for these couplings. However, their performance is highly dependent on the chosen ligand.[5][6]
-
Ligands:
-
Triphenylphosphine (PPh₃): While historically used, PPh₃ is often not robust enough for challenging couplings involving thiophene boronic acids, especially with less reactive aryl chlorides.
-
Buchwald-Hartwig Biaryl Phosphine Ligands: A significant advancement in this area has been the development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group.[7] Ligands such as SPhos and XPhos are highly effective for the Suzuki-Miyaura coupling of a wide range of heteroaryl boronic acids, including those of thiophene.[7][8] These ligands promote the formation of the active monoligated palladium(0) species, which accelerates the rate-limiting oxidative addition step and facilitates reductive elimination.[9] XPhos, in particular, has shown excellent performance in couplings involving unactivated aryl and heteroaryl chlorides.[7][8]
-
Other Advanced Ligands: Other specialized ligands have also been developed to address the challenges of heteroaryl couplings. For instance, new palladium precatalysts have been designed to generate the active catalytic species rapidly, minimizing the time the boronic acid is exposed to basic conditions that can lead to decomposition.[3][4]
-
Role of Base and Solvent
The choice of base and solvent system is crucial for minimizing protodeboronation and ensuring efficient catalysis.
-
Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as Na₂CO₃, particularly for challenging couplings.[5] The use of anhydrous conditions can also be beneficial in preventing the hydrolysis of intermediates.[5]
-
Solvents: A mixture of an organic solvent and water is commonly employed. Toluene, dioxane, or n-propanol with an aqueous base solution are frequently used.[1] The presence of water can be critical for the success of some reactions, as it can facilitate the hydrolysis of boronate esters to the active boronic acid.[8] However, for certain substrates, anhydrous conditions may be preferred to minimize protodeboronation.[8]
Data Presentation
The following table summarizes representative examples of Suzuki-Miyaura couplings of thiophene boronic acids with various aryl halides, highlighting the performance of different palladium catalyst systems.
| Entry | Thiophene Boronic Acid | Aryl Halide | Palladium Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Thienylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91[1] |
| 2 | 3-Thienylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 93[1] |
| 3 | 3-Thienylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[1] |
| 4 | 3-Thienylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 94[1] |
| 5 | 3-Thienylboronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85[1] |
| 6 | 2-Thienylboronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 92 |
| 7 | 2-Thienylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88 |
| 8 | 3-Thienylboronic acid | 3-Bromoaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 89 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Thiophene Boronic Acid with an Aryl Halide (Thermal Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv, or K₃PO₄, 2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, or n-propanol)[1]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (three-necked round-bottomed flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (e.g., 5.02 mmol) and the thiophene boronic acid (e.g., 5.68 mmol).[1]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.[1]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the base. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[1] Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (e.g., 1.0 mmol), thiophene boronic acid (1.5 mmol), palladium catalyst, and base.[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).[1]
-
Sealing: Securely seal the vial with a cap.[1]
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through celite to remove the catalyst, and then follow the work-up and purification steps described in the thermal protocol.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Biaryl Compounds via Suzuki-Miyaura Reaction
<
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] It is particularly celebrated for its efficacy in synthesizing biaryl compounds, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][5][6] The reaction's widespread adoption in both academic and industrial laboratories can be attributed to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[1][3]
Core Principles: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[7] The cycle is comprised of three key steps:
-
Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[8] This step is often the rate-determining step in the catalytic cycle.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-BY₂) reacts with the Pd(II) complex. This results in the transfer of the aryl group from the boron atom to the palladium center, forming a diorganopalladium(II) intermediate.[2][8]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (5-(Hydroxymethyl)thiophen-3-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules through carbon-carbon bond-forming reactions. Its thiophene core is a common scaffold in many biologically active compounds, and the hydroxymethyl group offers a site for further functionalization. The boronic acid moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions are fundamental in modern drug discovery for the construction of biaryl and heteroaryl structures. This document provides an overview of its application in the synthesis of immunomodulatory agents and detailed protocols for its use.
Application: Synthesis of Immunomodulatory Agents
A significant application of this compound is in the synthesis of novel immunomodulatory compounds. One such example is the synthesis of molecules based on the piperidine-2,6-dione scaffold, which are analogues of thalidomide and its derivatives (lenalidomide, pomalidomide). These compounds are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
A patented compound, 3-{4-[5-(hydroxymethyl)thiophen-3-yl]-1H-1,2,3-triazol-1-yl}piperidine-2,6-dione , has been identified as a potential antineoplastic and immunomodulatory agent. The synthesis of this molecule and its analogues represents a key application of this compound.
Mechanism of Action: Cereblon (CRBN) E3 Ubiquitin Ligase Pathway Modulation
The piperidine-2,6-dione moiety of the target compound is a known binder to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5][6][7][8] The binding of these immunomodulatory drugs (IMiDs) to CRBN alters the substrate specificity of the E3 ligase complex.[6][9] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that would not normally be targeted by this E3 ligase.[8][9]
Key neosubstrates of the CRL4CRBN complex upon IMiD binding include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][9] The degradation of Ikaros and Aiolos in immune cells leads to various downstream effects, including the modulation of cytokine production (e.g., decreased TNF-α) and T-cell co-stimulation, resulting in the overall immunomodulatory and anti-proliferative effects of these compounds.[1][5]
Data Presentation
While specific quantitative bioactivity data for 3-{4-[5-(hydroxymethyl)thiophen-3-yl]-1H-1,2,3-triazol-1-yl}piperidine-2,6-dione is not publicly available in the form of IC50 or EC50 values, the following table presents representative data for analogous 1,2,3-triazole derivatives with demonstrated biological activity. This data is intended to provide a general understanding of the potency that can be achieved with this class of compounds.
| Compound ID | Target | Activity Type | Value | Reference |
| 4a | Pseudoperonospora cubensis | EC50 | 4.69 mg/L | [10] |
| 4f | Pseudoperonospora cubensis | EC50 | 1.96 mg/L | [10] |
| Analog 1 | beta3 GABA receptor | Ki | 659 pM | [11] |
| Analog 2 | alpha1beta2gamma2 GABA receptor | Ki | 266 nM | [11] |
Experimental Protocols
The synthesis of 3-{4-[5-(hydroxymethyl)thiophen-3-yl]-1H-1,2,3-triazol-1-yl}piperidine-2,6-dione can be envisioned through a multi-step sequence involving a Suzuki-Miyaura cross-coupling followed by a click chemistry reaction. Below are detailed, representative protocols for these key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a suitable terminal alkyne, such as one protected with a trimethylsilyl (TMS) group.
Materials:
-
This compound
-
TMS-acetylene (or other suitable terminal alkyne)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05-0.10 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., Dioxane/H2O 4:1) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: One-Pot Synthesis of 1,2,3-Triazole from Boronic Acid
This protocol outlines a one-pot, three-component reaction for the synthesis of a 1,4-disubstituted-1,2,3-triazole from an aryl boronic acid, sodium azide, and a terminal alkyne. This method avoids the isolation of potentially hazardous organic azides.
Materials:
-
Aryl boronic acid (e.g., the product from Protocol 1 after deprotection) (1.0 mmol)
-
Sodium azide (NaN3) (3.0 mmol)
-
Terminal alkyne (e.g., 3-ethynylpiperidine-2,6-dione) (1.0 mmol)
-
Copper(II) sulfate on alumina (Cu/Al2O3) (10 mol%)
-
Potassium carbonate (K2CO3) (1.0 mmol)
-
Ball-milling apparatus
Procedure:
-
Caution: Sodium azide and organic azides are potentially explosive. Handle with appropriate safety precautions.
-
In a ball-milling vessel, combine the aryl boronic acid (1.0 mmol), potassium carbonate (1.0 mmol), sodium azide (3.0 mmol), and Cu/Al2O3 catalyst (400 mg, 10 mol%).
-
Mill the mixture at 600 rpm for 60 minutes using stainless steel balls.
-
Add the terminal alkyne (1.0 mmol) to the mixture.
-
Continue ball-milling at 600 rpm for an additional 60 minutes, or until the reaction is complete as monitored by TLC.
-
After completion, wash the crude reaction residue with ethanol.
-
Evaporate the solvent from the ethanol washings to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Signaling Pathway
Caption: Cereblon E3 Ligase Pathway Modulation by an Immunomodulatory Drug.
Experimental Workflow
Caption: Synthetic workflow for an immunomodulatory agent.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, 3D-QSAR, and docking studies of 1-phenyl-1H-1,2,3-triazoles as selective antagonists for beta3 over alpha1beta2gamma2 GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Thiophene Boronic Acids in Crafting Next-Generation Organic Electronic Materials
Thiophene boronic acids and their derivatives have emerged as indispensable building blocks in the synthesis of a wide array of organic electronic materials, fueling advancements in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise construction of π-conjugated systems.[1][2][3][4] This class of reagents offers a versatile and efficient route to introduce thiophene units—a key component for achieving desirable electronic and photophysical properties—into small molecules and conjugated polymers.
The Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis.[2] In the context of organic electronics, this reaction is widely employed to polymerize thiophene-containing monomers, leading to the formation of well-defined conjugated polymers with high molecular weights.[1][5] The reaction's tolerance to a variety of functional groups makes it particularly suitable for the synthesis of complex molecular architectures.[2]
Beyond polymerization, thiophene boronic acids are instrumental in the synthesis of discrete organic molecules for electronic applications. For instance, they are used to create donor-π-acceptor (D-π-A) type molecules for OLEDs, where the thiophene moiety often serves as part of the π-conjugated bridge.[6][7] Furthermore, the development of thiophene-based covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in electronics and sensing, relies on the use of thiophene diboronic acids as monomers.[8]
Despite their widespread use, challenges such as the potential for deboronation of electron-rich thiophene boronic acids at elevated temperatures exist.[5] To address this, strategies such as the use of boronic acid pinacol esters or N-methyliminodiacetic acid (MIDA) boronates have been developed to enhance stability and control reactivity during cross-coupling reactions.[3][9] These advancements continue to expand the scope and applicability of thiophene boronic acids in the synthesis of cutting-edge organic electronic materials.
Application in Conjugated Polymer Synthesis
The synthesis of thiophene-containing conjugated polymers is a major application of thiophene boronic acids. The Suzuki-Miyaura polycondensation reaction between a dibromoaromatic compound and a thiophene-bis(boronic acid) or its ester derivative is a powerful method for creating high molecular weight polymers with controlled structures.[1][5] The properties of the resulting polymers, such as their electronic band gap and charge carrier mobility, can be tuned by carefully selecting the monomer units.
| Polymerization Reaction | Monomers | Catalyst System | Reaction Time | Molecular Weight (Mn) | Yield (%) | Reference |
| Suzuki Polycondensation | 2,5-Thiophenebis(boronic acid pinacol ester), Aryl dibromides | Pd(0)/Phosphine Ligand | 5–15 min | High | Excellent | [5] |
| Suzuki Polycondensation | 2,5-Dibromothiophene, Thiophene boronic acid | Pd complex | - | - | 40-90 | [2] |
Application in Small Molecule Synthesis for OLEDs
Thiophene boronic acids are crucial for constructing the molecular components of OLEDs. They are used to synthesize emissive materials, host materials, and charge-transporting materials. The ability to precisely introduce thiophene units allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient device performance.
| Target Molecule Type | Synthesis Method | Key Reactants | Application | Reference |
| Donor-π-Acceptor Emitter | Suzuki Coupling | Thienothiophene boronic acid derivative, Triphenylamine, Dimesitylborane | OLED Emitter | [6][7] |
| A-D-A Type Semiconductor | Suzuki-Miyaura Coupling | 2-Thiopheneboronic acid pinacol ester, Dithienosilole derivative | Organic Semiconductor | [10] |
Application in Covalent Organic Frameworks (COFs)
Thiophene-based COFs are a newer class of materials where thiophene diboronic acids are used as building blocks. These crystalline, porous polymers exhibit extended π-conjugation, making them promising candidates for applications in organic electronics. The synthesis typically involves a condensation reaction between the diboronic acid and a complementary polyfunctional monomer.
| COF Name | Monomers | Synthesis Method | Lattice Structure | Application | Reference |
| T-COF 3 | Bithiophene-2,5′-diboronic acid, HHTP | Condensation | Eclipsed hexagonal 2D | Electronic Devices | [8] |
| T-COF 4 | Thieno[3,2-b]thiophene-2,5-diboronic acid, HHTP | Condensation | Eclipsed hexagonal 2D | Electronic Devices | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling for Small Molecule Synthesis
This protocol is a general guideline for the synthesis of a thiophene-containing small molecule, adapted from the synthesis of 5-Fluoro-7-(5-hexylthiophen-2-yl)-4-(thiophen-2-yl)-2,1,3-benzothiadiazole.[10]
Materials:
-
Aryl halide (e.g., 4-bromo-5-fluoro-7-(5-hexylthiophen-2-yl)-2,1,3-benzothiadiazole) (1.0 equiv)
-
2-Thiopheneboronic acid pinacol ester (1.22 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3) (4 mol %)
-
Phosphine ligand (e.g., (t-Bu)3P·HBF4) (13 mol %)
-
Base (e.g., Cs2CO3) (2.61 equiv)
-
Solvent system (e.g., Toluene/DMA/Water)
-
Anhydrous, degassed solvents
Procedure:
-
In a reaction tube equipped with a magnetic stir bar, add the aryl halide, 2-thiopheneboronic acid pinacol ester, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) five times.
-
Add the degassed solvent system via syringe.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for the specified time (e.g., 22 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., toluene/n-heptane).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of a Thiophene-Containing Conjugated Polymer via Suzuki Polycondensation
This protocol provides a general procedure for the synthesis of a thiophene-containing conjugated polymer.[1][5]
Materials:
-
2,5-Thiophenebis(boronic acid pinacol ester) (1.0 equiv)
-
Aryl dibromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)
-
Phosphine ligand (if not using a pre-formed phosphine complex)
-
Base (e.g., aqueous K2CO3 or CsF)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or DMF)
Procedure:
-
To a Schlenk flask, add the thiophene bis(boronic acid ester), aryl dibromide, and palladium catalyst/ligand system.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the aqueous base solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the desired time, terminate the polymerization by adding a chain-capping agent (e.g., a monobrominated or monoboronic acid compound) or by cooling the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration and wash it with appropriate solvents to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum.
-
Characterize the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.
Caption: Workflow for Suzuki polycondensation.
Protocol 3: Synthesis of a Thiophene-Based Covalent Organic Framework (COF)
This protocol is a generalized procedure for the synthesis of a thiophene-based COF, based on the synthesis of T-COFs.[8]
Materials:
-
Thiophene diboronic acid (e.g., Thieno[3,2-b]thiophene-2,5-diboronic acid)
-
Co-monomer (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP)
-
Solvent system (e.g., a mixture of mesitylene and dioxane)
-
Acid digestion bomb or sealed reaction vessel
Procedure:
-
In a Pyrex tube, add the thiophene diboronic acid and the co-monomer.
-
Add the solvent mixture to the tube.
-
Flash-freeze the mixture in liquid nitrogen, evacuate the tube, and flame-seal it.
-
Alternatively, place the mixture in an acid digestion bomb and seal it.
-
Heat the reaction vessel in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with an anhydrous solvent (e.g., acetone) to remove any unreacted monomers and soluble oligomers.
-
Dry the COF powder under vacuum.
-
Characterize the resulting COF by powder X-ray diffraction (PXRD) to confirm its crystallinity and structure, and by elemental analysis.
Caption: General workflow for COF synthesis.
References
- 1. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with Functionalized Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, particularly in the field of drug development. The reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a functionalized boronic acid, enabling the synthesis of complex biaryl and heteroaryl structures.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that has become indispensable for the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. Its popularity stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse library of boronic acids. The general transformation is depicted below:
Ar-X + R-B(OH)₂ → Ar-R
Where:
-
Ar-X : Aryl halide (X = I, Br, Cl) or triflate (OTf)
-
R-B(OH)₂ : Functionalized boronic acid
-
Catalyst : Typically a Palladium(0) complex
-
Base : Required for the activation of the organoboron species
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters.
-
Palladium Catalyst and Ligand : The choice of the palladium source and the associated ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have shown remarkable activity, particularly for less reactive aryl chlorides.
-
Base : The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield, especially when dealing with sensitive functional groups.
-
Solvent : The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base is commonly employed.
-
Temperature : Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation can often be used to accelerate the reaction.
Tabulated Reaction Conditions for Aryl Halides with Functionalized Boronic Acids
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with functionalized boronic acids.
Table 1: Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 89 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 65 | 24 | 92 |
Table 2: Coupling of Aryl Chlorides with Heterocyclic Boronic Acids
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH/H₂O | 100 | 4 | 96 |
| 2 | 2-Chloropyridine | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 110 | 18 | 85 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 5-Pyrimidinylboronic acid | PdCl₂(amphos) (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 91 |
| 4 | 4-Chloroacetophenone | 2-Furanylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 93 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the coupling of an aryl bromide with a functionalized boronic acid using a palladium catalyst and a phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Functionalized boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the aryl bromide, functionalized boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a magnetic stir bar to the vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water via syringe.
-
Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 2-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol for the Suzuki-Miyaura Coupling of an Aryl Chloride under Microwave Conditions
This protocol is suitable for less reactive aryl chlorides and utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Aryl chloride (1.0 mmol)
-
Functionalized boronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
tert-Butanol (t-BuOH, 4 mL)
-
Water (0.4 mL)
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial, add the aryl chloride, functionalized boronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.
-
Add a magnetic stir bar.
-
Add t-BuOH and water to the vial.
-
Seal the vial with a microwave-safe cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for the specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the general protocol (Section 4.1, steps 10-12).
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: General Experimental Workflow
Application Notes and Protocols for the Synthesis of Flavonoids Using Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various flavonoid classes utilizing arylboronic acids. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds. Additionally, a protocol for the synthesis of flavanones via a palladium-catalyzed conjugate addition is included. These methods offer a robust platform for the synthesis of diverse flavonoid derivatives for applications in drug discovery and materials science.
Synthesis of C-8 Arylated Flavones via Suzuki-Miyaura Coupling
This protocol details the synthesis of flavones with aryl substituents at the C-8 position, starting from 8-iodoflavonoids and various arylboronic acids. The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds between sp2-hybridized carbon atoms.[1][2]
Experimental Workflow
Caption: Workflow for C-8 arylated flavone synthesis.
Experimental Protocol
A general procedure for the Suzuki-Miyaura cross-coupling reaction is as follows[3]:
-
In a microwave vial, dissolve the 8-iodoflavonoid (1 equivalent) and the corresponding arylboronic acid (2 equivalents) in a mixture of DMF and water (9:1 v/v).
-
Degas the reaction mixture by bubbling nitrogen gas through it for 15 minutes.
-
To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 3 mol%) and sodium hydroxide (NaOH, 4 equivalents).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the cooled reaction mixture through a microfilter (e.g., 0.45 µm PTFE).
-
Pour the filtrate into water and extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C-8 arylated flavone.
Quantitative Data
The following table summarizes the yields for the synthesis of various C-8 arylated flavone derivatives using the described protocol.
| 8-Iodoflavonoid Starting Material | Arylboronic Acid | Product | Yield (%) | Reference |
| 8-Iodo-chrysin derivative | Phenylboronic acid | 8-Phenyl-chrysin derivative | 85 | [3] |
| 8-Iodo-quercetin derivative | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-quercetin derivative | 78 | [3] |
| 8-Iodo-luteolin derivative | 3-Thienylboronic acid | 8-(3-Thienyl)-luteolin derivative | 65 | [4] |
| 8-Iodo-apigenin derivative | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)-apigenin derivative | 82 | [3] |
Synthesis of Isoflavones via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of isoflavones by the palladium-catalyzed cross-coupling of 3-bromochromones with arylboronic acids. This method is a foundational approach for constructing the isoflavone core structure.[1]
Experimental Workflow
Caption: Workflow for isoflavone synthesis.
Experimental Protocol
A general procedure for the synthesis of isoflavones is as follows[1]:
-
To a reaction flask, add the 3-bromochromone (1 equivalent), arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoflavone.
Quantitative Data
The following table presents the yields for the synthesis of various isoflavones using Suzuki-Miyaura coupling.
| 3-Bromochromone Derivative | Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |
| 3-Bromochromone | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 85 | [1] |
| 6-Methyl-3-bromochromone | 4-Tolylboronic acid | Pd(dppf)Cl2 | K2CO3 | 92 | [2] |
| 7-Methoxy-3-bromochromone | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 88 | [1] |
| 3-Bromo-5,7-dihydroxychromone | 3,4-Dimethoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 75 | [1] |
Synthesis of Flavanones via Palladium(II)-Catalyzed Conjugate Addition
This protocol describes a method for the synthesis of flavanones through a ligand-free palladium(II)-catalyzed conjugate addition of arylboronic acids to chromones. This approach offers a direct route to the flavanone scaffold.[5][6]
Experimental Workflow
Caption: Workflow for flavanone synthesis.
Experimental Protocol
A general procedure for the synthesis of flavanones is as follows[5][6]:
-
To a reaction flask, add the chromone (1 equivalent), arylboronic acid (1.5 equivalents), and a palladium(II) catalyst (e.g., Pd(OAc)2, 10 mol%).
-
Add a suitable solvent, such as methanol or a mixture of THF and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the flavanone.
Quantitative Data
The following table shows the yields for the synthesis of various flavanones via palladium(II)-catalyzed conjugate addition.
| Chromone Derivative | Arylboronic Acid | Catalyst | Solvent | Yield (%) | Reference |
| Chromone | Phenylboronic acid | Pd(OAc)2 | MeOH | 78 | [5] |
| 6-Methylchromone | 4-Methoxyphenylboronic acid | Pd(TFA)2 | THF/H2O | 85 | [7] |
| 7-Chlorochromone | 3-Fluorophenylboronic acid | Pd(OAc)2 | MeOH | 72 | [5] |
| 5,7-Dimethoxychromone | 4-Chlorophenylboronic acid | Pd(TFA)2 | THF/H2O | 88 | [7] |
Reaction Mechanisms
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approach to flavanones and flavones via ligand-free palladium(ii)-catalyzed conjugate addition of arylboronic acids to chromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic approach to flavanones and flavones via ligand-free palladium(II)-catalyzed conjugate addition of arylboronic acids to chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids [organic-chemistry.org]
Application Notes and Protocols: Base Selection for Suzuki Reactions with Sensitive Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate base for Suzuki-Miyaura cross-coupling reactions involving sensitive boronic acids. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and the preservation of delicate functional groups. This document outlines the role of the base in the catalytic cycle, discusses common challenges such as protodeboronation, and provides detailed protocols and a logical framework for base selection.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. Its primary function is to activate the boronic acid, rendering it more nucleophilic for the transfer of the organic moiety to the palladium center.[1] Two primary pathways are generally accepted for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This boronate then undergoes transmetalation with the palladium(II) halide complex.[2]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[2]
The operative pathway is influenced by the specific base, solvent, and substrates employed in the reaction. Weaker bases, such as carbonates and phosphates, are commonly used and are often effective in promoting the reaction.[2]
Challenges with Sensitive Boronic Acids: Protodeboronation
A significant side reaction, particularly with electron-rich, heteroaryl, or polyfluoroaryl boronic acids, is protodeboronation.[1][3] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an undesired arene and consumption of the boronic acid.[3] The propensity for protodeboronation is often exacerbated by the presence of strong bases and water.[1]
The mechanism of base-catalyzed protodeboronation is complex and can proceed through different pathways, including concerted ipso protonation/C-B cleavage or the liberation of a transient aryl anion.[3][4] The choice of a milder base is a key strategy to mitigate this unwanted side reaction.[1]
Data Presentation: Comparative Performance of Bases
The selection of an appropriate base is crucial for maximizing the yield of the desired cross-coupled product while minimizing side reactions. The following tables summarize the performance of various bases in Suzuki-Miyaura reactions with different types of boronic acids.
Table 1: General Comparison of Bases in a Standard Suzuki-Miyaura Coupling
| Entry | Base | Typical Yield (%) | Notes |
| 1 | Na₂CO₃ | 90-98% | A widely used, effective, and inexpensive base.[5] |
| 2 | K₂CO₃ | 80-95% | Another common and effective carbonate base.[2] |
| 3 | Cs₂CO₃ | 90-99% | Often provides superior results, especially for challenging substrates (the "caesium effect").[2] |
| 4 | K₃PO₄ | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-containing heterocycles.[2][6] |
| 5 | KOH | 70-90% | A strong base that can lead to side reactions with sensitive substrates.[2] |
| 6 | NaOH | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[2] |
| 7 | KF | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid.[2] |
| 8 | Et₃N (Triethylamine) | Moderate | An organic base, often less effective than inorganic bases in aqueous conditions.[7] |
Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.
Table 2: Base Screening for the Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid
| Catalyst System | Ligand | Base | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 75 | 56 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 71 | 52 |
| SPhos Pd G2 | SPhos | K₃PO₄ | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[6]
Table 3: Base Selection for Suzuki Coupling of Benzylic Phosphates with Arylboronic Acids
| Base | Yield (%) |
| K₃PO₄ | 95 |
| K₂CO₃ | 93 |
Optimal conditions identified as Pd(OAc)₂ (1 mol %), PPh₃ (4 mol %), in toluene at 90 °C.[8]
Experimental Protocols
The following are detailed, representative protocols for performing Suzuki-Miyaura cross-coupling reactions with sensitive boronic acids, employing different bases.
Protocol 1: General Procedure Using a Mild Inorganic Base (K₃PO₄)
This protocol is suitable for substrates with base-sensitive functional groups and heteroaryl boronic acids prone to protodeboronation.
Materials:
-
Aryl/heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Sensitive boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%)[6]
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., Dioxane/water, 5:1 v/v, 6 mL)[6]
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide, the sensitive boronic acid, the palladium catalyst, and potassium phosphate.
-
Add the degassed solvent system via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 60-100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure Using a Carbonate Base (K₂CO₃)
This protocol is a standard procedure for a wide range of Suzuki-Miyaura couplings and can be adapted for sensitive substrates by careful temperature control.
Materials:
-
Aryl/heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Toluene/water, 10:1 v/v, 11 mL)[9]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl/heteroaryl halide, boronic acid, palladium catalyst, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system via syringe.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and perform an aqueous workup.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the logical process for base selection, the catalytic cycle of the Suzuki-Miyaura reaction, and the competing protodeboronation pathway.
Caption: A decision tree to guide the selection of a base for Suzuki reactions with sensitive substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base.
Caption: The competing protodeboronation pathway of sensitive boronic acids under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Thiophene derivatives are privileged structural motifs in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and organic electronic materials.[1][2] The integration of microwave irradiation into Suzuki coupling protocols for thiophene derivatives has emerged as a powerful strategy to accelerate reaction times, improve yields, and enhance reaction efficiency and reproducibility.[3][4] These application notes provide detailed protocols and quantitative data for the microwave-assisted Suzuki coupling of thiophene derivatives, tailored for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several distinct advantages over conventional heating methods for Suzuki coupling reactions involving thiophene derivatives:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes, significantly increasing throughput.[4][5]
-
Improved Yields: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[5]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.[3]
-
Access to Novel Chemical Space: The speed of microwave-assisted synthesis allows for the rapid exploration of a wide range of substrates and reaction conditions, facilitating the generation of diverse compound libraries for screening.
Experimental Protocols
The following protocols are generalized procedures for the microwave-assisted Suzuki coupling of thiophene derivatives. They should be adapted based on the specific substrates and equipment used.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Bromothiophene with Arylboronic Acids in Aqueous Media
This protocol is adapted from a general procedure for aqueous Suzuki coupling reactions and is suitable for a wide range of arylboronic acids.[6]
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium-based catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, KOH, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane/Water, Ethanol/Water)
-
Microwave reactor vial (10 mL) with a stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., 0.01 mmol).
-
Add the chosen solvent system (e.g., 2 mL of a 1:1 mixture of ethanol and water).
-
Seal the vial with a Teflon septum and aluminum crimp top.
-
If required by the catalyst system, degas the mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.
-
Place the sealed vial into the microwave reactor cavity.
-
Set the microwave reactor to the desired temperature (e.g., 120 °C) and reaction time (e.g., 2-15 minutes) with a power of approximately 60 W.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the contents to a separatory funnel.
-
Add an organic solvent (e.g., ethyl acetate, 10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solvent-Free Microwave-Assisted Suzuki Coupling of Thiophene Derivatives
This protocol is based on a green chemistry approach that utilizes a solid support and avoids bulk solvents.[7]
Materials:
-
Thienyl bromide (e.g., 2-bromothiophene or 2,5-dibromothiophene, 1.0 mmol)
-
Thienyl boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 mmol)
-
Aluminum oxide (activated, basic) as a solid support
-
Mortar and pestle
-
Microwave reactor
Procedure:
-
In a mortar, thoroughly grind the thienyl bromide (1.0 mmol), thienyl boronic acid or ester (1.2 mmol), palladium catalyst, and base with aluminum oxide until a homogeneous powder is obtained.
-
Transfer the powder to an open glass vessel suitable for microwave irradiation.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, extract the product from the solid support using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize quantitative data from various literature sources for the microwave-assisted Suzuki coupling of thiophene derivatives, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Microwave-Assisted Suzuki Coupling of 2-Acetyl-5-bromothiophene with Various Arylboronic Acids [6]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 1 | 95 |
| 2 | 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 7 | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 7 | 98 |
| 4 | 4-Methylphenylboronic acid | 2-Acetyl-5-(4-methylphenyl)thiophene | 9 | 93 |
| 5 | 2-Thienylboronic acid | 2-Acetyl-5-(2-thienyl)thiophene | 9 | 95 |
Reaction Conditions: 2-acetyl-5-bromothiophene (1 mmol), arylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (0.6 mmol), Pd(II)-precatalyst (0.25 mol%) in water (3 mL) at 100 °C under microwave irradiation.
Table 2: Optimization of Microwave-Assisted Suzuki Coupling of 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole with Phenylboronic Acid [8]
| Entry | Catalyst (mol%) | Solvent | Base | Yield (%) |
| 1 | 0.125 | H₂O/TBAB | KOH | 0 |
| 2 | 0.25 | H₂O/TBAB | KOH | 0 |
| 3 | 0.5 | H₂O/TBAB | KOH | 0 |
| 4 | 0.5 | H₂O/DMF(1:2)/TBAB | KOH | 20 |
| 5 | 0.25 | DMF | KOH | 50 |
| 6 | 0.25 | DMF | Cs₂CO₃ | 50 |
| 7 | 0.5 | DMF | Cs₂CO₃ | 72 |
| 8 | 1.0 | DMF | Cs₂CO₃ | 80 |
Reaction Conditions: Bromide (1 mmol), phenylboronic acid (1.2 mmol), base (2 mmol) in solvent (3 mL) under microwave irradiation for 30 min.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thiahelicenes via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thiahelicenes, a class of helical, polycyclic aromatic compounds containing one or more thiophene rings, with a focus on the strategic implementation of the Suzuki-Miyaura cross-coupling reaction. The inherent chirality and extended π-conjugated system of thiahelicenes make them promising candidates for applications in materials science, chiroptics, and drug development.
Introduction to Thiahelicene Synthesis
The construction of the sterically demanding helical framework of thiahelicenes often involves a multi-step synthetic sequence. A common and versatile strategy employs the Suzuki-Miyaura coupling to construct key biaryl or vinyl-aryl precursors, which are subsequently cyclized to form the final helicene structure. This palladium-catalyzed cross-coupling reaction offers a robust and high-yielding method for the formation of carbon-carbon bonds between aryl halides (or triflates) and arylboronic acids (or esters).[1]
There are two primary strategies that utilize Suzuki coupling in the synthesis of thiahelicenes:
-
Precursor Assembly: The Suzuki coupling is used to assemble larger aromatic systems from smaller thiophene-containing building blocks. These extended precursors are then subjected to a final cyclization step, often a photochemical or oxidative cyclization, to form the rigid helical structure.[2][3]
-
Post-Functionalization: In some cases, a pre-formed thiahelicene core bearing a halide can be further functionalized using a Suzuki coupling reaction to introduce additional aryl or heteroaryl moieties.[4][5]
Experimental Protocols
The following protocols are representative examples of the application of Suzuki coupling in the synthesis of thiahelicene precursors.
Protocol 1: Synthesis of (E)-Stilbenic Precursors for Dithiahelicenes
This protocol details the synthesis of (E)-stilbenic precursors, which can then undergo a double oxidative photocyclization to yield dithiahelicenes.[2][3]
Reaction Scheme:
Figure 1: General workflow for the synthesis of (E)-stilbenic precursors.
Materials:
-
Aryl dibromide or ditriflate (e.g., 3,6-dibromophenanthrene) (1.0 equiv)
-
Vinylboronic ester (e.g., (E)-2-(2-(naphtho[2,1-b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (2.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (0.05 equiv)
-
Base (e.g., KF) (4.0 equiv)
-
Solvent (e.g., Toluene/Methanol mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl dibromide/ditriflate, vinylboronic ester, palladium catalyst, and base.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-stilbenic precursor.
Protocol 2: Synthesis of Bi(hetero)aryl Precursors for Functionalized Thiahelicenes
This protocol describes the synthesis of bi(hetero)aryl intermediates that can be further elaborated into functionalized thia[6]helicenes.[7]
Reaction Scheme:
Figure 2: Synthesis of bi(hetero)aryl intermediates via Suzuki coupling.
Materials:
-
Polycyclic heteroaromatic bromide (e.g., 4-bromo-9-methyl-9H-carbazole) (1.0 equiv)
-
Benzothienyl boronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Toluene/Methanol (e.g., 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the heteroaromatic bromide, benzothienyl boronic acid, PdCl₂(dppf), and KF in the toluene/methanol solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 70 °C under an inert atmosphere and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the pure bi(hetero)aryl product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of thiahelicenes and their precursors using Suzuki coupling.
Table 1: Synthesis of (E)-Stilbenic Precursors
| Aryl Dihalide | Boronic Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dibromophenanthrene | Vinylboronic ester 7 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [2] |
| Naphthalene-2,7-diylbis(trifluoromethanesulfonate) | Vinylboronic ester 8 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 | [2] |
| 2,11-Dibromobenzo[c]phenanthrene | Vinylboronic ester 9 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65 | [2] |
Table 2: Synthesis of Bi(hetero)aryl Intermediates
| Heteroaromatic Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-9-methyl-9H-carbazole | Benzothienyl boronic acid | PdCl₂(dppf) | KF | Toluene/MeOH | 70 | 12 | 92 | [7] |
| 1-bromodibenzofuran | Benzothienyl boronic acid | PdCl₂(dppf) | KF | Toluene/MeOH | 70 | 12 | 95 | [7] |
| 1-bromodibenzothiophene | Benzothienyl boronic acid | PdCl₂(dppf) | KF | Toluene/MeOH | 70 | 12 | 98 | [7] |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This catalytic cycle illustrates the key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool in the synthesis of thiahelicenes. It allows for the efficient construction of complex aromatic precursors under relatively mild conditions. The protocols and data presented here provide a foundation for researchers to design and execute their own syntheses of novel thiahelicene structures for various applications. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of thiahelicenes for molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design and synthesis of thiahelicenes for molecular electronics [frontiersin.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Enantioselective Synthesis of Dithia[5]helicenes and their Postsynthetic Functionalization to Access Dithia[9]helicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes [mdpi.com]
Baseless Thiol Ester-Boronic Acid Cross-Coupling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the baseless thiol ester-boronic acid cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in the synthesis of ketones. This method, pioneered by Liebeskind and Srogl, offers a significant advantage by proceeding under neutral conditions, thus tolerating a wide range of sensitive functional groups often encountered in complex molecule synthesis and drug development.
Introduction
The Liebeskind-Srogl cross-coupling is a palladium-catalyzed, copper-mediated reaction that couples thiol esters with boronic acids to produce ketones.[1] Unlike the traditional Suzuki-Miyaura coupling, this reaction does not require the addition of a base, which expands its applicability to base-sensitive substrates.[1] The reaction relies on the unique role of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC), which acts as a co-catalyst to facilitate the key transmetalation step.[1][2] This methodology has become a valuable tool in organic synthesis due to its mild conditions, broad substrate scope, and functional group tolerance.
Data Presentation: Substrate Scope and Yields
The baseless thiol ester-boronic acid cross-coupling has been shown to be effective for a wide variety of substrates. The following tables summarize the reported yields for the coupling of various thiol esters and boronic acids under the original Liebeskind-Srogl conditions.
Table 1: Cross-Coupling of Various Thiol Esters with Phenylboronic Acid
| Entry | Thiol Ester (R-CO-SPh) | Product (R-CO-Ph) | Yield (%) |
| 1 | 4-MeO-C₆H₄-CO-SPh | 4-MeO-C₆H₄-CO-Ph | 93 |
| 2 | 4-CF₃-C₆H₄-CO-SPh | 4-CF₃-C₆H₄-CO-Ph | 81 |
| 3 | 2-Naphthyl-CO-SPh | 2-Naphthyl-CO-Ph | 88 |
| 4 | (E)-PhCH=CH-CO-SPh | (E)-PhCH=CH-CO-Ph | 75 |
| 5 | Cyclohexyl-CO-SPh | Cyclohexyl-CO-Ph | 65 |
| 6 | n-Heptyl-CO-SPh | n-Heptyl-CO-Ph | 52 |
Data extracted from the original communication by Liebeskind and Srogl.
Table 2: Cross-Coupling of S-Phenyl Thiobenzoate with Various Boronic Acids
| Entry | Boronic Acid (R'-B(OH)₂) | Product (Ph-CO-R') | Yield (%) |
| 1 | 4-MeO-C₆H₄-B(OH)₂ | Ph-CO-C₆H₄-4-OMe | 91 |
| 2 | 4-F-C₆H₄-B(OH)₂ | Ph-CO-C₆H₄-4-F | 85 |
| 3 | 4-CF₃-C₆H₄-B(OH)₂ | Ph-CO-C₆H₄-4-CF₃ | 78 |
| 4 | 2-Thienyl-B(OH)₂ | Ph-CO-(2-thienyl) | 72 |
| 5 | (E)-PhCH=CH-B(OH)₂ | Ph-CO-CH=CHPh (E) | 68 |
| 6 | n-Butyl-B(OH)₂ | Ph-CO-(n-Bu) | 55 |
Data extracted from the original communication by Liebeskind and Srogl.
Experimental Protocols
The following is a general protocol for the baseless thiol ester-boronic acid cross-coupling reaction based on the original report by Liebeskind and Srogl.
General Procedure for the Palladium-Catalyzed, Copper-Mediated Cross-Coupling of Thiol Esters and Boronic Acids:
Materials:
-
Thiol ester (1.0 equiv)
-
Boronic acid (1.1-1.5 equiv)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
Tris(2-furyl)phosphine (TFP) (0.04-0.08 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried reaction vessel, add the thiol ester, boronic acid, CuTC, Pd₂(dba)₃, and TFP.
-
Purge the vessel with a stream of inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove copper salts, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Reaction Mechanism and Visualization
The currently accepted mechanism for the first-generation Liebeskind-Srogl cross-coupling involves a cooperative catalytic cycle between palladium and copper. The key steps are:
-
Coordination: The sulfur atom of the thiol ester coordinates to the copper(I) center of CuTC.
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the activated carbon-sulfur bond of the thiol ester.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by the copper(I) carboxylate, where the carboxylate group is believed to activate the boronic acid, and the copper coordinates to the sulfur, facilitating the transfer.
-
Reductive Elimination: The coupled product (ketone) is eliminated from the palladium(II) intermediate, regenerating the active palladium(0) catalyst.
Caption: Catalytic cycle of the Liebeskind-Srogl cross-coupling.
Experimental Workflow
The following diagram illustrates the general workflow for performing a baseless thiol ester-boronic acid cross-coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for the cross-coupling reaction.
Applications in Drug Discovery and Development
The mild and neutral conditions of the Liebeskind-Srogl cross-coupling make it particularly attractive for applications in medicinal chemistry and drug development. Boronic acids and their derivatives are increasingly important in medicinal chemistry, and this reaction provides a reliable method for their incorporation into complex molecules.[2] The tolerance of various functional groups allows for late-stage functionalization of drug candidates, a critical step in optimizing pharmacological properties. The ability to synthesize complex ketones, which are common pharmacophores, further underscores the utility of this reaction in the synthesis of biologically active compounds.
Conclusion
The baseless thiol ester-boronic acid cross-coupling is a robust and versatile method for the synthesis of ketones. Its key advantages, including neutral reaction conditions and broad substrate scope, make it an invaluable tool for organic chemists in both academic and industrial settings. The detailed protocols and data presented in these application notes are intended to facilitate the adoption and successful implementation of this powerful synthetic transformation.
References
- 1. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 2. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Protodeboronation in Thiophene Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of thiophene boronic acids during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with thiophene boronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] This side reaction is particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the thiophene boronic acid, leading to the formation of thiophene as a byproduct and consequently reducing the yield of the desired coupled product.[1][2] Thienylboronic acids are especially susceptible to protodeboronation, particularly under the basic conditions typically required for these coupling reactions.[1][4]
Q2: What are the primary factors that promote the protodeboronation of thiophene boronic acids?
A2: Several key factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10), which is a common condition for many cross-coupling reactions.[1][2][4] The formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻) under basic conditions facilitates this process.[1][3]
-
Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[1][2]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][2]
-
Catalyst System: Some palladium-phosphine catalysts, especially those with bulky phosphine ligands, can inadvertently promote protodeboronation.[5][6]
-
Electronic Properties: The electronic nature of the substituents on the thiophene ring can influence its stability.
Q3: Are boronic esters, such as pinacol esters (Bpin), more stable than their corresponding boronic acids?
A3: It is a common assumption that converting a boronic acid to an ester, like a pinacol ester, provides greater stability against protodeboronation. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee enhanced stability against protodeboronation.[1] The stability of boronic esters under basic aqueous conditions is nuanced, and in some cases, hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[7] However, in many synthetic applications, they are considered a more stable alternative to free boronic acids.[1]
Q4: What are MIDA boronates and trifluoroborate salts, and how do they help prevent protodeboronation?
A4: MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborate salts are stabilized derivatives of boronic acids.[3][8] They function based on a "slow release" principle.[3][7] Under the reaction conditions, they slowly hydrolyze to release the free boronic acid at a low concentration.[3][8] This ensures that the concentration of the unstable boronic acid is kept to a minimum throughout the reaction, which in turn minimizes the potential for side reactions like protodeboronation.[3] MIDA boronates are exceptionally stable, air-stable solids.[1]
Troubleshooting Guide
Issue: Low yield of the desired Suzuki-Miyaura coupling product with significant formation of a thiophene byproduct.
This is a classic indication that protodeboronation is competing with your desired cross-coupling reaction. The following workflow and table can help you troubleshoot and optimize your reaction conditions.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki-Miyaura reactions due to protodeboronation.
Optimization of Reaction Parameters
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or KF.[2] | Strong bases in high concentrations accelerate protodeboronation.[1] Milder bases can provide sufficient activity for the coupling reaction while minimizing the decomposition of the boronic acid. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).[1][2] | Lowering the temperature can significantly slow the rate of protodeboronation.[1] |
| Catalyst System | Use a highly active catalyst system, such as a modern palladium precatalyst with a Buchwald ligand (e.g., SPhos, XPhos).[1] | A highly active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[1] Be aware that very bulky ligands can sometimes paradoxically promote protodeboronation.[1][5][6] |
| Solvent | Consider using anhydrous solvents or minimizing the water content in the reaction mixture if the system is compatible.[1][2] | Water acts as the proton source for protodeboronation. Reducing its concentration can suppress this side reaction.[2] |
| Boron Reagent | Use a stabilized boronic acid surrogate, such as a MIDA boronate or a trifluoroborate salt.[1][3][8] | These derivatives provide a slow release of the boronic acid, keeping its instantaneous concentration low and thus minimizing its decomposition.[1][3] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Thiophene MIDA Boronate with an Aryl Halide
This protocol is a general starting point and should be optimized for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv.)
-
Thiophene MIDA boronate (1.2 equiv.)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), thiophene MIDA boronate (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous dioxane.
-
Addition of Catalyst: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (a common ratio is 10:1) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).[2]
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS), checking for both the formation of the desired product and the deboronated thiophene byproduct.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Caption: Competing pathways for thiophene boronic acid in a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Suzuki coupling with (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Low Yield in Suzuki Coupling with (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I'm isolating a significant amount of 2-(hydroxymethyl)thiophene. What is the primary cause?
This is a classic symptom of protodeboronation, a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] Thiophene boronic acids are particularly susceptible to this undesired reaction, which consumes your starting material and directly leads to reduced yields of the desired coupled product.[1][3] The rate of protodeboronation is likely outpacing the rate of your intended cross-coupling.
Q2: What are the key factors that promote protodeboronation in my reaction, and how can I minimize it?
Several factors can accelerate protodeboronation.[1] High pH (basic conditions), elevated temperatures, and the presence of a proton source like water are the main contributors.[1] To mitigate this, a systematic optimization of reaction conditions is recommended.
Q3: Could the hydroxymethyl (-CH2OH) group on the thiophene ring be interfering with the reaction?
Yes, the hydroxymethyl group can introduce complications. While not as common as protodeboronation, potential issues include:
-
Coordination to Palladium: The oxygen of the hydroxyl group could coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
Reaction with Base: The hydroxyl proton is weakly acidic and could react with a very strong base, although this is less likely with common Suzuki coupling bases like carbonates.
-
Side Reactions: Under certain conditions, functional groups can be sensitive. For instance, while not a direct interference, related studies have shown that other functional groups like aldehydes can be reduced to hydroxymethyl groups simultaneously during a Suzuki reaction, highlighting the need for careful condition selection to ensure functional group tolerance.[4]
If you suspect interference, you could consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a simple ether (e.g., methyl or benzyl), and deprotecting it after the coupling reaction.
Q4: I am observing a significant amount of homocoupling byproduct (a biaryl of my boronic acid). What causes this and how can it be prevented?
Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[5] Oxygen can lead to catalyst decomposition and promote the oxidative homocoupling pathway.[5][6] To prevent this:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. Common methods include freeze-pump-thaw cycles (3-4 times) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5][7]
-
Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen ingress.[5] Using Schlenk techniques or a glovebox is highly recommended.
-
Catalyst Choice: Using a stable Pd(II) precatalyst can sometimes be beneficial as the active Pd(0) species is generated in situ.[5][8]
Q5: My reaction is not working at all (zero product, only starting material recovered). What are the first things I should check?
When a reaction fails completely, a systematic check of the fundamental components is necessary.[5] The primary culprits are often an inactive catalyst, oxygen contamination, or impure reagents.[5][9] The workflow below provides a logical sequence for troubleshooting.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Data Presentation: Optimization Strategies
The following tables summarize recommended changes to key reaction parameters to overcome low yield.
Table 1: Troubleshooting Protodeboronation
| Parameter | Common Condition | Recommended Change | Rationale |
| Base | Strong bases (e.g., NaOH, K₃PO₄) | Switch to a milder base like K₂CO₃, Cs₂CO₃, or KF.[5] | Strong bases in aqueous media can significantly accelerate protodeboronation.[1][5] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Reduce the amount of water or switch to anhydrous conditions (e.g., Toluene, THF, Dioxane).[5] | Water is the proton source for protodeboronation; minimizing it can suppress the side reaction.[1][5] |
| Temperature | High (>100 °C) | Lower the reaction temperature to 60-80 °C and monitor for longer reaction times.[1] | Elevated temperatures increase the rate of protodeboronation.[1] |
| Boron Source | Boronic Acid | Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[2][10] | Boronic esters are often more stable and can provide a slow release of the boronic acid, minimizing its concentration and thus its decomposition.[2][11] |
Table 2: Recommended Catalyst Systems for Heteroaromatic Couplings
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Rationale / Use Case |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | 1-3 | Buchwald-type biarylphosphine ligands are highly effective for challenging substrates, including electron-rich heterocycles and sterically hindered partners.[5][9] |
| Pd(dppf)Cl₂ | (none) | 2-5 | A robust and commonly used catalyst, often effective for a range of substrates.[3] It can be a good starting point for optimization. |
| XPhos Pd G3/G4 | (integrated) | 0.5-2 | Air- and moisture-stable precatalysts that ensure efficient generation of the active Pd(0) species.[5][12] Excellent for reproducibility and high-turnover catalysis. |
Visualizing the Core Problem
The challenge with this compound is the competition between the desired productive catalytic cycle and the off-cycle protodeboronation pathway.
Caption: Competing pathways: the desired Suzuki cycle versus the undesired protodeboronation side reaction.
Experimental Protocols
Protocol 1: General Suzuki Coupling with Minimized Protodeboronation
This protocol is a robust starting point designed to suppress common side reactions.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely ground, dry base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).[5]
-
Inerting the Vessel: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon is preferred) for three cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) if not using an integrated precatalyst.[5]
-
Solvent Addition: Add a thoroughly degassed solvent system via syringe. A good starting point is a 10:1 mixture of 1,4-Dioxane and water.[5] The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at a moderate temperature (e.g., 80 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS, checking for both product formation and the consumption of starting materials.
-
Work-up: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Preparation of this compound pinacol ester
Converting the boronic acid to its pinacol ester can significantly improve stability.[13]
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equiv.) in a suitable solvent mixture such as toluene or THF.
-
Addition of Diol: Add pinacol (1.1 equiv.) to the solution.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Continue until no more water is collected.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification, or it can be purified by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Unstable Heteroaryl Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable heteroaryl boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using these valuable but often sensitive reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: My heteroaryl boronic acid appears to be decomposing upon storage. What are the best practices for storing and handling these reagents?
A2: Many heteroaryl boronic acids are susceptible to decomposition, especially when exposed to air and moisture. To ensure their stability and reactivity, follow these best practices:
-
Inert Atmosphere: Store unstable heteroaryl boronic acids under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: Keep the reagents at low temperatures, preferably in a freezer.
-
Protection as Derivatives: For long-term storage of particularly unstable compounds, consider converting them to more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates. These derivatives are often crystalline, air-stable solids.
-
Minimize Exposure: When setting up a reaction, handle the boronic acid quickly to minimize its exposure to the laboratory atmosphere.
Q2: I am observing significant protodeboronation of my heteroaryl boronic acid during the reaction. What is causing this and how can I minimize it?
A2: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a major decomposition pathway for heteroaryl boronic acids, especially under aqueous and basic conditions. This side reaction leads to the formation of the corresponding unsubstituted heteroarene, reducing the yield of your desired product.
Several factors can influence the rate of protodeboronation:
-
pH: The reaction pH plays a critical role. Protodeboronation can be accelerated under both acidic and basic conditions. For many heteroaryl boronic acids, the rate of decomposition is significant at a pH close to the pKa of the boronic acid.
-
Electronic Nature of the Heterocycle: π-rich heterocycles like furans and thiophenes are particularly prone to protodeboronation. For π-deficient heterocycles such as pyridines, the position of the nitrogen atom is crucial; for instance, 2-pyridyl boronic acids are notoriously unstable.
-
Water Content: The presence of water facilitates protodeboronation.
To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Whenever possible, employ anhydrous solvents and reagents to reduce the primary proton source.
-
Optimize the Base: The choice and concentration of the base are critical. Weaker bases or careful control of pH can sometimes mitigate decomposition.
-
Employ Protecting Groups: Convert the unstable boronic acid to a more stable derivative that facilitates slow release of the active reagent under the reaction conditions. This keeps the concentration of the free, unstable boronic acid low, minimizing its decomposition.
Q3: What are the most common strategies to stabilize unstable heteroaryl boronic acids for use in cross-coupling reactions?
A3: Several strategies have been developed to "mask" or protect unstable heteroaryl boronic acids, enhancing their stability and performance in reactions like the Suzuki-Miyaura coupling. The most common approaches involve converting the boronic acid to a more stable derivative:
-
Boronic Esters (e.g., Pinacol Esters): Conversion to boronic esters, such as pinacol esters, can significantly improve stability. However, their reactivity in the transmetalation step of the catalytic cycle can be slower than the corresponding boronic acids.
-
Potassium Trifluoroborates (R-BF₃K): These tetracoordinate boron species are generally more stable than boronic acids and less prone to protodeboronation. They are often crystalline, air-stable solids.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-stable solids that can be easily handled and stored long-term. They participate in "slow-release" cross-coupling, where the active boronic acid is gradually liberated under the reaction conditions.
-
Diethanolamine (DABO) Adducts: Complexing the boronic acid with diethanolamine forms stable, crystalline solids that can be used directly in coupling reactions, often in protic solvents.
The choice of protecting group will depend on the specific heteroaryl boronic acid and the reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction with an unstable heteroaryl boronic acid, consider the following troubleshooting steps.
A logical troubleshooting workflow can help pinpoint the issue.
Figure 1: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem 2: Significant Protodeboronation Observed
If you have confirmed that protodeboronation is the primary side reaction, the following steps can help you mitigate it.
Figure 2: Stepwise guide to minimizing protodeboronation.
Data Presentation: Comparison of Strategies for Unstable Boronic Acids
The following table summarizes the qualitative advantages and disadvantages of different strategies for stabilizing and using unstable heteroaryl boronic acids.
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Pinacol Esters | Commercially available, relatively stable. | Slower transmetalation, may require harsher conditions. | Moderately unstable boronic acids where direct use is problematic. |
| Potassium Trifluoroborates | Crystalline, air-stable solids, good reactivity. | Requires an extra synthetic step to prepare. | A wide range of unstable boronic acids, offering a good balance of stability and reactivity. |
| MIDA Boronates | Exceptionally stable, long shelf-life, enables slow release. | Preparation can be more involved; may require specific conditions for deprotection/release. | Highly unstable boronic acids and challenging cross-couplings with slow-reacting halides. |
| DABO Adducts | Crystalline, air-stable, easy to prepare. | May require protic solvents for efficient reaction. | Situations requiring an easily prepared, stable solid form of the boronic acid. |
| Anhydrous Conditions | Directly addresses the issue of hydrolysis and protodeboronation. | Requires rigorous drying of all reagents and solvents. | Reactions where the boronic acid is highly sensitive to water. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a MIDA Boronate (Slow-Release Strategy)
This protocol is adapted from the work of Burke and coworkers and is suitable for a wide range of unstable heteroaryl boronic acids.
-
Reagent Preparation: In a nitrogen-filled glovebox or under a positive pressure of inert gas, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), potassium phosphate (K₃PO₄, 7.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., SPhos, 10 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/H₂O) to the vial. The typical concentration is 0.07 M with respect to the limiting reagent.
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 60-100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO)-Protected Boronic Acid
This procedure provides a straightforward method to convert an unstable boronic acid into a stable, crystalline solid.
-
Dissolution: In a vial equipped with a stir bar, dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting diethanolamine adduct can be used directly in Suzuki-Miyaura coupling reactions.
Analytical Methods for Monitoring Stability and Reaction Progress
Q4: How can I monitor the stability of my heteroaryl boronic acid and the progress of my reaction?
A4: Several analytical techniques are well-suited for monitoring the stability of your starting material and the progress of your coupling reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the consumption of starting materials and the formation of the product and byproducts, including the protodeboronated species. A stability-indicating method should be developed to ensure all components are well-resolved.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS offers higher resolution and sensitivity than HPLC and provides mass information for peak identification, which is invaluable for identifying unexpected byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring the reaction in real-time (in situ) or by taking aliquots. ¹¹B NMR can be particularly useful for observing changes in the boron environment, providing direct evidence of boronic acid decomposition or conversion.
The following table summarizes the key features of these techniques for this application.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Quantitative analysis of reactants, products, and byproducts. | Widely available, robust, excellent for quantitation. | May require method development for good separation. |
| UPLC-MS | Quantitative analysis with mass identification of all components. | High sensitivity and resolution, provides structural information. | Can be more complex to operate; potential for on-column degradation. |
| NMR Spectroscopy | Structural information, in-situ reaction monitoring. | Non-destructive, provides detailed structural insights. | Lower sensitivity compared to MS, may require deuterated solvents for in-situ studies. |
By understanding the causes of instability and employing the appropriate stabilization and reaction optimization strategies, you can significantly improve the success rate of your experiments involving unstable heteroaryl boronic acids. This technical support center aims to provide a solid foundation for troubleshooting and optimizing your reaction conditions.
Technical Support Center: Cross-Coupling Reactions with Hydroxymethyl-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroxymethyl-substituted boronic acids in cross-coupling reactions. The following information is designed to help you identify and mitigate common side reactions to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a hydroxymethyl-substituted boronic acid is giving low yields. What are the most likely side reactions?
A1: Low yields in these reactions are commonly attributed to three primary side reactions:
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Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is a frequent issue with boronic acids, especially under basic conditions.[1]
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Etherification of the Hydroxymethyl Group: The hydroxymethyl group can react with another alcohol molecule (including another molecule of the starting material) or the solvent to form an ether byproduct, particularly under basic or acidic conditions.
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Oxidation: Both the boronic acid moiety and the hydroxymethyl group are susceptible to oxidation, leading to undesired byproducts and reduced yields.
Q2: I am observing a significant amount of the arene byproduct lacking the boronic acid group. What is causing this?
A2: The formation of an arene byproduct is a classic sign of protodeboronation.[1] This side reaction is highly dependent on the reaction conditions, including the pH, temperature, and the specific boronic acid derivative used.[1]
Q3: Are boronic esters, such as pinacol esters, a better alternative to hydroxymethyl-substituted boronic acids to avoid side reactions?
A3: Boronic esters are often more stable than their corresponding boronic acids and can mitigate side reactions like protodeboronation.[2] However, the stability of boronic esters can be nuanced, and in some cases, they can hydrolyze back to the boronic acid in situ.[2] The use of N-methyliminodiacetic acid (MIDA) boronates is another effective strategy for the slow release of the boronic acid, which can help minimize side reactions.[1]
Q4: Can the choice of base influence the extent of side reactions?
A4: Absolutely. The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[3][4] However, strong bases can promote protodeboronation and other side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[4]
Troubleshooting Guide
If you are encountering issues with your cross-coupling reactions involving hydroxymethyl-substituted boronic acids, follow this troubleshooting guide to diagnose and resolve the problem.
Problem 1: Low Yield of Desired Product with Significant Starting Material Remaining
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium catalyst and ligands are fresh and active. Consider using a pre-catalyst for more reliable activation. |
| Insufficient Base | The base is crucial for activating the boronic acid. Ensure the base is fully dissolved and of the correct stoichiometry. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. Gradually increase the temperature and monitor the reaction progress. |
Problem 2: Formation of Arene Byproduct (Protodeboronation)
| Possible Cause | Suggested Solution |
| Harsh Basic Conditions | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF). Use the minimum effective concentration of the base. |
| Prolonged Reaction Time at High Temperature | Optimize the reaction time and temperature to favor the cross-coupling over protodeboronation. Monitor the reaction closely by TLC or LC-MS. |
| Presence of Water | While some water can be beneficial, excess water can facilitate protodeboronation. Use anhydrous solvents if possible, or a carefully controlled amount of water. |
| Unstable Boronic Acid | Convert the hydroxymethyl-substituted boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) prior to the coupling reaction.[1][2] |
Problem 3: Formation of Ether Byproducts
| Possible Cause | Suggested Solution |
| Reaction of the Hydroxymethyl Group | Protect the hydroxymethyl group as a silyl ether (e.g., TBS) or another suitable protecting group before the cross-coupling reaction. The protecting group can be removed in a subsequent step. |
| Reaction with Alcoholic Solvents | Avoid using alcohol-based solvents if etherification is a significant issue. Opt for aprotic solvents like dioxane, THF, or toluene. |
Problem 4: Formation of Oxidized Byproducts
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Oxidatively Unstable Reagents | Use fresh, high-purity reagents. Store boronic acids and other sensitive materials under an inert atmosphere. |
Data Presentation
The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table summarizes the effect of different bases on the yield of a typical Suzuki-Miyaura cross-coupling reaction. While this data is for a general case, the trends are often applicable to reactions with substituted boronic acids.
| Base | Typical Yield (%) | Notes |
| Na₂CO₃ | 85-95% | A commonly used and effective weak base.[3] |
| K₃PO₄ | 80-95% | Often a good choice for sensitive substrates, as it is a weaker base.[3][4] |
| Cs₂CO₃ | 80-90% | Highly soluble in organic solvents, can be effective in challenging couplings. |
| K₂CO₃ | 70-90% | Another effective weak base, often used in combination with water.[3] |
| NaOH | ~70% | A strong base that can lead to more side reactions.[4] |
| KOH | 70-90% | Similar to NaOH, its high basicity can be detrimental in some cases.[4] |
| KF | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid.[4] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Hydroxymethyl-Substituted Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Hydroxymethyl-substituted boronic acid or its pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, hydroxymethyl-substituted boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the cross-coupling of hydroxymethyl-substituted boronic acids.
Figure 1: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Figure 2: Major side reaction pathways for hydroxymethyl-substituted boronic acids.
Figure 3: A troubleshooting workflow for identifying and resolving common issues.
References
Technical Support Center: Purification Strategies for Thiophene Boronic Acid Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from thiophene boronic acid reactions, such as Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a thiophene boronic acid coupling reaction?
A1: The most frequent impurities include:
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Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts can contaminate the final product.
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Unreacted Thiophene Boronic Acid: Excess boronic acid is often used to drive the reaction to completion.
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Homocoupling Byproducts: The coupling of two thiophene boronic acid molecules can occur, leading to bithiophene impurities.[1]
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Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, especially in the presence of water and base, leading to the formation of the parent thiophene as a byproduct.
-
Unreacted Aryl Halide: The other coupling partner may not be fully consumed in the reaction.
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Inorganic Salts: Formed from the base used in the reaction.
Q2: What are the primary methods for purifying the products of these reactions?
A2: The most common purification techniques are:
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Flash Column Chromatography: Highly effective for separating compounds with different polarities.
-
Recrystallization: An excellent method for obtaining highly pure crystalline solid products.
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Liquid-Liquid Extraction: Often used during the workup to remove inorganic salts and highly polar or acidic/basic impurities.
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Filtration: Primarily for removing heterogeneous catalysts like palladium on carbon or solid-supported scavengers.[2]
Q3: My thiophene-containing product appears to be degrading on the silica gel column. What can I do?
A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites on the silica surface.[3]
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without compromising separation to reduce the time your compound is in contact with the stationary phase.[3]
Q4: How can I remove the dark color of residual palladium from my product?
A4: The black or dark color is typically due to palladium black. Several methods can be employed for its removal:
-
Filtration through Celite®: Pass the reaction mixture, diluted with a suitable solvent, through a pad of Celite®. This is effective for heterogeneous palladium.[2]
-
Palladium Scavengers: These are solid-supported reagents with functional groups (like thiols) that chelate palladium. The reaction mixture is stirred with the scavenger, which is then filtered off.[2][4]
-
Activated Carbon: Stirring the solution of the crude product with activated carbon can adsorb the palladium, which is then removed by filtration. Be aware that product loss due to adsorption on the carbon can occur.
Troubleshooting Guides
Issue 1: Residual Thiophene Boronic Acid in the Purified Product
Symptom: NMR or LC-MS analysis of the purified product shows the presence of the starting thiophene boronic acid.
Cause: The boronic acid has a similar polarity to the product, leading to co-elution during column chromatography.
Solutions:
-
Aqueous Basic Wash: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or KOH). This will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.[1]
-
Derivatization: If a basic wash is not effective or the product is base-sensitive, the excess boronic acid can be converted into a boronate ester by reacting it with a diol like pinacol or ethylene glycol. The resulting ester will have a different polarity and can be more easily separated by chromatography.[5]
-
Sorbitol Extraction: A specialized extraction using a basic aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous phase.[6]
Issue 2: Presence of Homocoupling Bithiophene Byproduct
Symptom: A significant amount of a non-polar byproduct is observed, which is identified as the dimer of the thiophene boronic acid.
Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or exposure of the reaction to air.[7]
Solutions:
-
Optimize Reaction Conditions:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Thoroughly degas all solvents before use.
-
Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) to avoid the in-situ reduction step that can lead to homocoupling.
-
-
Purification Strategy:
-
Column Chromatography: Homocoupling products are typically less polar than the desired cross-coupled product and can often be separated by silica gel chromatography. A careful selection of the eluent system is crucial.
-
Recrystallization: If the desired product and the homocoupling byproduct have sufficiently different solubilities, recrystallization can be an effective purification method.
-
Issue 3: Low Recovery of Product After Purification
Symptom: The final isolated yield is significantly lower than expected based on reaction monitoring (TLC, LC-MS).
Causes and Solutions:
-
During Recrystallization:
-
Cause: Too much solvent was used, or the product is too soluble in the chosen solvent even at low temperatures.
-
Solution: Use the minimum amount of hot solvent to dissolve the product. If recovery is still low, try a different solvent or a two-solvent system. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
-
-
During Column Chromatography:
-
Cause: The product is irreversibly adsorbed onto the silica gel, or the chosen eluent is not polar enough to elute the compound.
-
Solution: Check the stability of your compound on silica using a 2D TLC. If it is unstable, consider deactivating the silica or using alumina. If the compound is not eluting, gradually increase the polarity of the mobile phase.[4]
-
Cause: The fractions containing the product were not correctly identified.
-
Solution: Analyze all fractions carefully by TLC. Sometimes, products can elute earlier or later than expected.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | >1000 (heterogeneous Pd) | <200 | Simple, fast, inexpensive. | Only effective for insoluble palladium species.[2] |
| Activated Carbon | 500 - 2000 | 50 - 200 | Inexpensive, readily available. | Can lead to significant product loss due to non-specific adsorption. |
| Thiol-based Silica Scavengers | 500 - 2000 | <10 | High efficiency and selectivity for palladium.[8] | Higher cost compared to carbon or Celite. |
| MP-TMT Resin Scavenger | ~800 | <10 | Very high affinity for palladium, leading to low residual levels.[4] | Can be more expensive than other scavengers. |
Table 2: Representative Yields and Purity for Different Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Recovery Yield | Best Suited For |
| Flash Chromatography | 50-90% | >98% | 70-95% | Complex mixtures, separation of isomers, non-crystalline products. |
| Recrystallization | 80-95% | >99% | 60-90% | Crystalline solids with high initial purity. |
| Aqueous Basic Wash | N/A (Workup Step) | N/A | >95% (for product) | Removal of acidic impurities like boronic acids.[1] |
Note: The data in these tables are representative and can vary significantly based on the specific compounds, reaction conditions, and experimental execution.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your desired product from impurities (aim for an Rf of ~0.3 for the product).
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel.
-
Dry Loading: For compounds with poor solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to increase the flow rate.
-
Collect the eluting solvent in fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Palladium Removal with a Thiol-Based Scavenger
-
Scavenger Selection: Choose a suitable solid-supported thiol scavenger based on the palladium's likely oxidation state and the reaction solvent.
-
Treatment: After the coupling reaction is complete, cool the reaction mixture to room temperature. Add the scavenger resin (typically 2-5 equivalents relative to the palladium catalyst) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, now depleted of palladium. Proceed with further purification (e.g., chromatography) as needed.[2]
Mandatory Visualizations
References
- 1. graphviz.org [graphviz.org]
- 2. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 3. welchlab.com [welchlab.com]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of aqueous vs. anhydrous conditions on thiophene boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of aqueous versus anhydrous conditions on the stability of thiophene boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the degradation of thiophene boronic acids, and how do aqueous conditions influence it?
The primary degradation pathway for thiophene boronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is particularly problematic for thiophene boronic acids and is significantly accelerated by the presence of water, which acts as a proton source.[1] Anhydrous conditions, therefore, generally favor the stability of thiophene boronic acids by minimizing this degradation pathway.
Q2: What are the key factors that accelerate the protodeboronation of thiophene boronic acids?
Several factors can increase the rate of protodeboronation:
-
Aqueous Media: The presence of water is a prerequisite for protodeboronation to occur.[1]
-
High pH (Basic Conditions): The reaction is often fastest at a pH greater than 10, which is problematic as many cross-coupling reactions are performed in basic media.[3] Base catalysis proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1]
-
Catalyst System: Some palladium-phosphine catalysts, especially those with bulky phosphine ligands, can inadvertently promote protodeboronation.[1]
Q3: How does the stability of thiophene boronic acid compare to its ester or MIDA boronate derivatives?
Thiophene boronic acids are generally less stable than their corresponding esters (e.g., pinacol esters) and N-methyliminodiacetic acid (MIDA) boronates, particularly in terms of benchtop stability and resistance to protodeboronation during reactions.[1][4] MIDA boronates are exceptionally stable, crystalline solids that can be stored indefinitely on the benchtop under air.[1] They act as "slow-release" sources of the boronic acid in reactions, keeping the instantaneous concentration of the more reactive free boronic acid low and thus minimizing decomposition.[1][4] While pinacol esters are often more robust than the free boronic acids, they do not offer the same level of stability as MIDA boronates under basic aqueous conditions.[1]
Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura coupling reaction with significant formation of a deboronated thiophene byproduct.
This is a classic indication of competing protodeboronation, where the rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.[1]
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can slow the rate of protodeboronation.[1]
-
Minimize Water: While some water is often necessary for the Suzuki reaction, using the minimum required amount or employing anhydrous conditions (if compatible with your system) can suppress protodeboronation.[1]
-
Use a Milder Base: Strong bases in high concentrations accelerate protodeboronation. Consider using a milder base such as potassium phosphate (K₃PO₄).[1]
-
-
Use a More Stable Boronic Acid Surrogate:
-
If the free boronic acid proves too unstable, switch to a more robust derivative.
-
Action: Employ an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt of the thiophene.[1] These reagents participate in a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1] Pinacol esters are also a more stable alternative to free boronic acids.[1]
-
-
Optimize Catalyst and Ligands:
-
A highly active catalyst can promote the desired coupling to outcompete protodeboronation.[1] Experiment with different palladium sources and phosphine ligands.
-
Issue 2: My thiophene boronic acid appears to be degrading upon storage.
Some thiophene boronic acids, particularly 2-heterocyclic derivatives, can be inherently unstable and have a limited shelf-life.[1]
Recommended Actions:
-
Proper Storage: Store the thiophene boronic acid in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer to minimize exposure to moisture, air, and heat.[1]
-
Convert to a More Stable Form: For long-term storage, consider converting the boronic acid to its more stable MIDA boronate or pinacol ester form immediately upon synthesis or purchase.[1]
Data Presentation
Table 1: Relative Stability of Thiophene Boron Species
| Boron Species | Structure | Relative Stability | Key Characteristics |
| Thiophene Boronic Acid | R-B(OH)₂ | Low | Susceptible to protodeboronation, especially in aqueous, basic, and high-temperature conditions. Limited shelf-life.[1][4] |
| Thiophene Pinacol Ester | R-B(pin) | Moderate | Generally more stable than the free boronic acid, but can still undergo hydrolysis and subsequent protodeboronation under basic aqueous conditions.[1] |
| Thiophene MIDA Boronate | R-B(MIDA) | High | Exceptionally stable, crystalline solids. Can be stored indefinitely on the benchtop under air.[1][4] Enables slow release of the boronic acid in reactions.[1][4] |
Table 2: Benchtop Stability of 2-Thiopheneboronic Acid vs. 2-Thiophene MIDA Boronate
| Compound | % Purity after 15 days on benchtop under air |
| 2-Thiopheneboronic Acid | 37%[4] |
| 2-Thiophene MIDA Boronate | >95%[4] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[1]
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere.[1]
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a 5:1 ratio of an organic solvent to water, such as dioxane/H₂O.[4] The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.[4]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1] Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of your product and the deboronated thiophene byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Quantitative Monitoring of Protodeboronation by ¹H NMR
-
Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent. In an NMR tube, dissolve a known quantity of the thiophene boronic acid and the internal standard in the deuterated solvent.
-
Monitoring: Heat the NMR tube to the desired reaction temperature in a controlled manner. Acquire spectra at regular time intervals.
-
Analysis: Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition.[1]
Visualizations
Caption: Competing pathways of Suzuki coupling vs. protodeboronation.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
References
Technical Support Center: Minimizing Homocoupling of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize the homocoupling of (5-(hydroxymethyl)thiophen-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Undesired homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical bithiophene dimers. This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification. The following guides are designed to help you diagnose and resolve issues with excessive homocoupling in your experiments.
Issue 1: Significant Formation of Homocoupled Bithiophene Product
Possible Causes and Solutions:
| Cause | Solution |
| 1. Presence of Dissolved Oxygen | 1a. Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes. For more effective oxygen removal, perform three to five freeze-pump-thaw cycles.[1] 1b. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. |
| 2. Inappropriate Palladium Precatalyst | 2a. Use Pd(0) Catalyst: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled product.[2] Consider using a Pd(0) catalyst such as Pd(PPh₃)₄. 2b. Pre-reduction of Pd(II): If a Pd(II) source is unavoidable, consider in situ reduction to Pd(0) before adding the boronic acid. |
| 3. Suboptimal Reaction Conditions | 3a. Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction. 3b. Use a Slight Excess of Aryl Halide: Employing a slight excess (1.1-1.2 equivalents) of the aryl halide can enhance the rate of the desired cross-coupling pathway relative to homocoupling. |
| 4. Inefficient Ligand | 4a. Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can accelerate the desired cross-coupling reaction and suppress homocoupling. |
| 5. Inappropriate Base | 5a. Optimize Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH, which can promote side reactions. The solubility of the base in the chosen solvent system is also a key factor. |
Issue 2: Low Yield of the Desired Cross-Coupled Product with Concurrent Homocoupling
Possible Causes and Solutions:
| Cause | Solution |
| 1. Catalyst Deactivation | 1a. Optimize Temperature: Excessive heat can lead to the decomposition of the palladium catalyst. Optimize the reaction temperature to ensure catalyst stability and activity. 1b. Use a Robust Catalyst System: Consider using preformed catalysts or palladacycles which can exhibit greater stability. |
| 2. Protodeboronation of the Thiophene Boronic Acid | 2a. Anhydrous Conditions: Thiophene boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and at elevated temperatures. Ensure the use of dry solvents and reagents. 2b. Choice of Base and Solvent: Aprotic solvents like dioxane or toluene are often effective at minimizing protodeboronation.[2] The choice of a non-hydroxide base can also be beneficial. |
| 3. Poor Reagent Quality | 3a. Verify Reagent Purity: Ensure the this compound and other reagents are of high purity. Impurities can interfere with the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: There are two primary mechanisms responsible for the homocoupling of boronic acids in Suzuki-Miyaura reactions:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with two equivalents of the boronic acid to produce the homodimer and the active Pd(0) species. This is particularly problematic at the beginning of the reaction.[2]
Q2: How does the choice of solvent affect the extent of homocoupling?
A2: The solvent plays a crucial role in minimizing homocoupling. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally preferred as they can help to suppress this side reaction.[2] The solvent system also influences the solubility of the reagents and the base, which in turn affects the reaction kinetics and the prevalence of side reactions.
Q3: Can the choice of base influence the formation of the homocoupled byproduct?
A3: Yes, the base is a critical parameter. The strength and nature of the base can significantly impact the reaction outcome. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective and can minimize side reactions compared to strong bases like sodium hydroxide (NaOH). The base's role is to activate the boronic acid for transmetalation, but overly basic conditions can promote undesired pathways.
Q4: Are there any specific recommendations for the type of palladium catalyst and ligand to use with this compound?
A4: For electron-rich and potentially sensitive substrates like functionalized thiophene boronic acids, using a highly active and well-defined catalyst system is beneficial. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps of the desired cross-coupling, thereby outcompeting the homocoupling pathway.
Q5: What procedural modifications can be implemented to reduce homocoupling?
A5: Several procedural adjustments can be made:
-
Slow addition of the boronic acid: This keeps the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
-
Pre-heating the reaction mixture: Heating the mixture of the aryl halide, base, and solvent before adding the catalyst and boronic acid can sometimes be beneficial.[3]
-
Use of a slight excess of the aryl halide: This ensures the catalyst preferentially reacts with the aryl halide.[2]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimizing the reaction to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a separate precatalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
In a separate flask, dissolve the this compound and the palladium catalyst/ligand in a minimal amount of the degassed solvent.
-
Slowly add the boronic acid/catalyst solution to the reaction flask via a syringe pump over a period of 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Influence of Reaction Parameters on Homocoupling (Representative Data)
The following table summarizes expected trends based on general principles of Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates.
| Parameter | Condition A | % Homocoupling (A) | Condition B | % Homocoupling (B) |
| Atmosphere | Air | High | Inert (Argon) | Low |
| Catalyst | Pd(OAc)₂ | Moderate to High | Pd(PPh₃)₄ | Low to Moderate |
| Ligand | PPh₃ | Moderate | SPhos | Low |
| Base | NaOH | Moderate to High | K₂CO₃ | Low to Moderate |
| Solvent | DMF | Moderate | 1,4-Dioxane | Low |
| Addition of Boronic Acid | All at once | Higher | Slow addition | Lower |
Visualizations
Caption: Mechanisms of boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Optimizing Challenging Suzuki Couplings with Phosphine Ligands
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of phosphine ligand selection.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments, leading to low yields or reaction failure.
Q1: My Suzuki coupling reaction is resulting in a low yield. What are the initial troubleshooting steps I should take?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction conditions is the best approach.[1]
-
Reagent Quality: Ensure the purity and stability of your boronic acid/ester and aryl halide. Electron-deficient boronic acids are particularly prone to protodeboronation.[1] Using fresh, high-purity reagents is crucial. Consider converting boronic acids to more stable derivatives like pinacol esters or MIDA boronates if degradation is suspected.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation, which can inhibit catalytic activity.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is also critical and can significantly influence the reaction outcome.[2]
Q2: I am attempting a Suzuki coupling with a sterically hindered aryl halide and observing poor conversion. How can I improve my results?
A2: Sterically hindered substrates present a significant challenge due to the difficulty of the oxidative addition and reductive elimination steps in the catalytic cycle. The selection of an appropriate phosphine ligand is paramount.
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective.[3] Bulky, electron-rich phosphine ligands are required to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[3] Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are excellent choices for coupling hindered substrates.[3][4] For extremely hindered biaryls, specialized ligands like BI-DIME or AntPhos may be necessary.[5][6][7]
-
Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally effective. For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[3]
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation barrier for sterically demanding couplings.
Q3: My reaction involves an electron-rich aryl chloride, and I am struggling to achieve good yields. What phosphine ligands are recommended?
A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[8] Overcoming this challenge requires highly active catalyst systems.
-
Ligand Properties: Bulky and electron-donating phosphine ligands are essential to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[8][9]
-
Recommended Ligands: Trialkylphosphines like P(t-Bu)₃ and tricyclohexylphosphine (PCy₃) have proven effective.[10] Buchwald ligands, such as XPhos and SPhos, are also highly successful for these challenging substrates. Bowl-shaped phosphines have also shown high efficacy in the coupling of unactivated aryl chlorides.[10]
Q4: I am working with heteroaryl halides and observing complex reaction mixtures and low yields of the desired product. How can I improve the selectivity and efficiency?
A4: Suzuki couplings involving heteroaryl halides can be complicated by the electronic properties of the heterocycle and potential coordination of the heteroatom to the palladium center.
-
Ligand Selection: The choice of ligand is critical for achieving high selectivity and yields. Bulky, electron-rich dialkylbiaryl phosphine ligands are often effective.[4] The use of specific ligands can help to control the regioselectivity in polyhalogenated heteroaryls.[11][12]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. For some heteroaryl systems, "ligand-free" conditions using Pd(OAc)₂ have been developed to avoid side reactions associated with phosphine ligands.[13]
Q5: My Suzuki coupling with an electron-poor boronic acid is not proceeding as expected. What are the likely causes and solutions?
A5: Electron-poor arylboronic acids can be problematic coupling partners due to their reduced nucleophilicity and increased susceptibility to side reactions.[14]
-
Side Reactions: Protodeboronation is a major side reaction with electron-deficient boronic acids.[1] Homocoupling of the boronic acid can also occur, especially in the presence of oxygen.[1][15]
-
Mitigation Strategies:
-
Choice of Base: The base plays a crucial role in activating the boronic acid but can also promote protodeboronation.[2][16][17] Careful screening of bases is recommended.
-
Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can minimize decomposition.[1]
-
Ligand Selection: While electron-rich phosphines are generally preferred for the oxidative addition step, for the transmetalation with electron-poor boronic acids, ligands that are less sterically demanding may be beneficial.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the phosphine ligand in the Suzuki coupling catalytic cycle?
A1: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[19] Their steric and electronic properties are key to the success of the coupling.[19]
-
Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, particularly with less reactive aryl halides like chlorides.[8][9]
-
Bulky ligands promote the formation of a coordinatively unsaturated and highly reactive Pd(0) species and accelerate the final reductive elimination step to release the product.[8]
Q2: How do I choose between a monodentate and a bidentate phosphine ligand?
A2: The choice between monodentate and bidentate phosphine ligands depends on the specific substrates and desired outcome.
-
Monodentate Ligands: Bulky monodentate ligands, such as the Buchwald-type dialkylbiaryl phosphines, are often highly effective for a wide range of challenging Suzuki couplings, including those with sterically hindered substrates and aryl chlorides.[4][8]
-
Bidentate Ligands: Bidentate phosphine ligands can offer greater stability to the palladium center and are sometimes preferred for specific applications where catalyst stability is a concern.
Q3: What are the most common side reactions in Suzuki couplings and how can they be minimized?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by a proton source. This is more common with electron-deficient boronic acids.[1] It can be minimized by using anhydrous conditions, carefully selecting the base, and using more stable boronic esters.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][15] Rigorous degassing and maintaining an inert atmosphere are crucial for prevention.[1]
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom. This can occur after oxidative addition if a hydride source is present in the reaction mixture.[15]
Data Presentation
Table 1: Ligand Selection Guide for Challenging Suzuki Couplings
| Challenge | Substrate Type | Recommended Ligand Class | Specific Examples | Reference(s) |
| Steric Hindrance | Ortho-substituted biaryls | Bulky, electron-rich phosphines | SPhos, XPhos, RuPhos, BI-DIME, AntPhos | [3][5][6][7] |
| Unreactive Electrophile | Aryl chlorides | Bulky, electron-donating phosphines | P(t-Bu)₃, PCy₃, XPhos, SPhos | [10] |
| Heteroaromatic Substrates | Heteroaryl halides | Bulky, electron-rich dialkylbiaryl phosphines | XPhos, SPhos | [4] |
| Electron-Rich Substrates | Electron-rich aryl halides | Bulky, electron-rich phosphines | PCy₃, PCy₂(o-biphenyl), P(t-Bu)₃ | [20] |
| Electron-Poor Substrates | Electron-poor boronic acids | Varies; requires optimization | BrettPhos (for nitroarenes) | [21] |
Table 2: Common Bases for Suzuki-Miyaura Couplings
| Base | Chemical Formula | Strength | Typical Applications | Reference(s) |
| Potassium Carbonate | K₂CO₃ | Moderate | General purpose, often used with boronic acids | [2] |
| Sodium Carbonate | Na₂CO₃ | Moderate | General purpose, often used with boronic acids | [2] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Sterically hindered couplings, aryl chlorides | [2] |
| Potassium Phosphate | K₃PO₄ | Strong | Sterically hindered couplings, sensitive substrates | [2][3] |
| Potassium tert-butoxide | t-BuOK | Very Strong | Very hindered systems | [3] |
| Potassium Fluoride | KF | Mild | For base-labile functional groups | [22] |
Experimental Protocols
General Procedure for Phosphine Ligand Screening in a Challenging Suzuki Coupling:
This protocol outlines a general method for screening different phosphine ligands to optimize a challenging Suzuki coupling reaction. Note: This is a generalized procedure and may require modification based on the specific substrates and ligands being tested.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in an anhydrous, degassed solvent (e.g., dioxane, toluene).
-
Prepare a stock solution of the aryl halide in the same solvent.
-
Prepare a stock solution of the boronic acid or ester in the same solvent.
-
Prepare a slurry or solution of the chosen base (e.g., K₃PO₄) in the solvent.
-
-
Reaction Setup:
-
In an inert atmosphere glovebox, add the appropriate phosphine ligand to individual reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.[19]
-
To each vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the boronic acid/ester stock solution.
-
Initiate the reactions by adding the base slurry/solution.
-
-
Reaction Execution:
-
Seal the reaction vials.
-
Place the vials on a heating block or in an oil bath set to the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the vials to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield and purity for each ligand screened.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Reactivity of Thiophene-2-boronic Acid vs. Thiophene-3-boronic Acid: A Comparative Guide for Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecule synthesis. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science. This guide provides an objective, data-driven comparison of the reactivity of two common isomers, thiophene-2-boronic acid and thiophene-3-boronic acid, in the context of the widely used Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that joins an organoboron compound with an organohalide.[1] The choice of the boronic acid isomer can significantly impact reaction efficiency, yield, and the impurity profile of the product. This guide will delve into the factors governing the reactivity of thiophene-2-boronic acid and thiophene-3-boronic acid, supported by experimental data and detailed protocols.
Key Factors Influencing Reactivity
The reactivity of thiophene boronic acids in Suzuki-Miyaura coupling is primarily influenced by a combination of electronic effects, steric hindrance, and susceptibility to side reactions, most notably protodeboronation.
Electronic Effects: The position of the boronic acid group on the thiophene ring dictates the electronic nature of the carbon-boron bond. The C2 position of thiophene is more electron-rich than the C3 position due to the influence of the sulfur atom. This difference in electron density can affect the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Steric Hindrance: The C2 position is adjacent to the sulfur atom, which can lead to greater steric hindrance compared to the C3 position. This can influence the approach of the palladium catalyst and the aryl halide, potentially affecting the rate of the oxidative addition and reductive elimination steps.
Protodeboronation: A significant side reaction that plagues Suzuki-Miyaura couplings of heteroaryl boronic acids is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[2] Thiophene boronic acids are particularly susceptible to this undesired reaction, which leads to the formation of thiophene as a byproduct and reduces the yield of the desired coupled product.[3] The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic properties of the boronic acid.[2][3]
Comparative Performance Data in Suzuki-Miyaura Coupling
The following table summarizes experimental data from a study comparing the reactivity of thiophene-2-boronic acid and thiophene-3-boronic acid with various bromoanilines under identical reaction conditions. This provides a direct, head-to-head comparison of their performance.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 2-Bromoaniline | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)aniline | 86 |
| 2 | 2-Bromoaniline | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)aniline | 81 |
| 3 | 3-Bromoaniline | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)aniline | 96 |
| 4 | 3-Bromoaniline | Thiophene-3-boronic acid | 3-(Thiophen-3-yl)aniline | 88 |
| 5 | 4-Bromoaniline | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)aniline | 91 |
| 6 | 4-Bromoaniline | Thiophene-3-boronic acid | 4-(Thiophen-3-yl)aniline | 94 |
Reaction Conditions: Bromoaniline (0.5 mmol), thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl2 (0.01 mmol), Et3N (1 mmol), and aqueous Kolliphor EL (2 mL) were stirred at room temperature.[4][5]
From the data, it is evident that both isomers are effective coupling partners, generally providing good to excellent yields. In the reactions with 2- and 3-bromoaniline, thiophene-2-boronic acid gave slightly higher or comparable yields. However, with 4-bromoaniline, thiophene-3-boronic acid provided a slightly better yield. These subtle differences highlight that the optimal choice of isomer can be substrate-dependent.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of thiophene boronic acids.
General Procedure for Micellar Suzuki Cross-Coupling: [4][5]
A mixture of the bromoaniline (0.5 mmol), the respective thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl2 (0.01 mmol), and Et3N (1 mmol) in aqueous Kolliphor EL (2 mL) is stirred at room temperature for the specified time. Upon completion, the reaction mixture is diluted with ethanol, and the solvents are removed under reduced pressure. The residue is then purified by flash column chromatography.
General Procedure for Suzuki Coupling of Dibromothiophenes: [6]
To a solution of the dibromothiophene in a suitable solvent (e.g., DMF), the boronic acid (1.1 equivalents per bromine atom) and an aqueous solution of a base (e.g., Na2CO3) are added. The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh3)4) is added. The reaction is heated under an inert atmosphere until completion. The mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Logical Relationship in Reactivity
The interplay of electronic and steric factors, along with the competing protodeboronation side reaction, determines the overall reactivity and yield in the Suzuki-Miyaura coupling of thiophene boronic acids. The following diagram illustrates this relationship.
Caption: Factors influencing the reactivity of thiophene boronic acid isomers.
Conclusion
Both thiophene-2-boronic acid and thiophene-3-boronic acid are valuable reagents for the synthesis of thiophene-containing molecules via Suzuki-Miyaura coupling. The choice between the two isomers is not always straightforward and can be influenced by the specific substrate and reaction conditions. While thiophene-2-boronic acid's higher electron density at the C2 position might suggest enhanced reactivity, it is also more susceptible to protodeboronation. Conversely, thiophene-3-boronic acid may exhibit greater stability but potentially slower reaction kinetics in some cases. The provided experimental data demonstrates that both isomers can provide high yields, and empirical testing is often the best approach to determine the optimal building block for a specific synthetic target. Researchers should carefully consider the electronic and steric nature of their coupling partners and optimize reaction conditions to minimize side reactions like protodeboronation.
References
A Comparative Guide to (5-(Hydroxymethyl)thiophen-3-yl)boronic Acid and Its Pinacol Ester in Suzuki-Miyaura Couplings
Published: December 28, 2025
In the landscape of pharmaceutical research and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures. Thiophene moieties, in particular, are prevalent scaffolds in numerous bioactive molecules. This guide provides an objective comparison between two key building blocks: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid and its corresponding pinacol ester, focusing on their performance, stability, and application in Suzuki-Miyaura couplings.
Physicochemical Properties and Stability
The choice between a boronic acid and its pinacol ester derivative often hinges on stability and ease of handling. Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides (boroxines) or protodeboronation, especially under harsh conditions.[1] In contrast, boronic esters, particularly pinacol esters, exhibit significantly greater stability.[2][3]
-
This compound:
-
Pros: Generally more reactive and can lead to faster reaction times.[2][4] Does not require an initial hydrolysis step to enter the catalytic cycle.
-
Cons: Lower stability, susceptible to degradation upon storage. Prone to protodeboronation, particularly with electron-rich heterocyclic systems like thiophene.[1][5] Purification can be challenging.
-
-
This compound, Pinacol Ester:
-
Pros: High stability, allowing for long-term storage and easier handling.[6] Often crystalline solids that are amenable to purification via silica gel chromatography.[2][7] Less prone to oligomerization.[7]
-
Cons: Generally less reactive than the corresponding boronic acid due to the steric bulk of the pinacol group, which can hinder the crucial transmetalation step.[1][8] May require harsher reaction conditions or in situ hydrolysis to the boronic acid to proceed efficiently.[3]
-
Performance in Suzuki-Miyaura Coupling
The reactivity difference is a critical factor in selecting the appropriate reagent. While boronic acids are often more reactive, pinacol esters can provide higher yields in certain contexts, especially when stability is a concern during a multi-step synthesis or under specific reaction conditions.[9]
The active transmetalating species in couplings involving boronic esters is a subject of ongoing research. The reaction can proceed either through direct transmetalation of the ester or via its hydrolysis to the more reactive boronic acid, a process often facilitated by the presence of water and base in the reaction mixture.[1][2]
Below is a logical workflow illustrating the decision-making process for choosing between the two reagents.
Caption: Reagent selection workflow.
Comparative Experimental Data
While no direct comparative study for this compound and its pinacol ester was found, data from studies on similar thiophene and aryl boronic species can be extrapolated. The following table summarizes typical outcomes for a model Suzuki-Miyaura reaction between a thiophene boron reagent and a generic aryl bromide (Ar-Br).
| Parameter | (Thiophen-3-yl)boronic Acid | (Thiophen-3-yl)boronic Acid, Pinacol Ester | Reference |
| Typical Yield | 75-95% | 60-85% | [4][8] |
| Reaction Time | 2-8 hours | 6-24 hours | [8] |
| Optimal Temperature | 60-80 °C | 80-110 °C | [4][5] |
| Catalyst Loading | 1-2 mol% | 1-5 mol% | [10] |
| Stability Issues | Prone to protodeboronation | Deboronation possible at high temperatures | [1][5] |
| Handling | Requires careful handling, often stored under inert atmosphere | Robust, stable in air | [6] |
Note: Yields and conditions are highly dependent on the specific substrates, catalyst, base, and solvent system employed. Boronic acids often show higher reactivity compared to their pinacol ester counterparts.[4]
General Experimental Protocol
This section provides a representative protocol for a Suzuki-Miyaura coupling reaction involving a thiophene boronic acid derivative.
Reaction: Coupling of this compound or its Pinacol Ester with an Aryl Bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Thiophene Boron Reagent (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1, or Toluene)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide, the thiophene boron reagent, the palladium catalyst, and the base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
The general catalytic cycle for this transformation is depicted below.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
The selection between this compound and its pinacol ester is a trade-off between reactivity and stability.
-
Choose this compound for:
-
Maximizing reaction rates and achieving coupling under milder conditions.
-
When the reagent can be used shortly after preparation or purchase.
-
-
Choose the Pinacol Ester for:
-
Reactions requiring high temperatures or extended times where reagent stability is paramount.
-
Use in automated synthesis platforms where stock solution stability is required.
-
Cases where purification of the boron reagent is necessary before use.
-
Ultimately, the optimal choice depends on the specific synthetic challenge, including the nature of the coupling partner, the desired reaction scale, and the available laboratory conditions. For challenging couplings, screening both reagents under various catalytic systems is often the most effective strategy.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Boronics: A Comparative Guide to Alternative Reagents for C-C Bond Formation
For researchers, scientists, and drug development professionals, the formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. While the Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, is a dominant methodology, a range of alternative reagents offers distinct advantages in terms of reactivity, stability, and functional group tolerance. This guide provides an objective comparison of three principal alternatives—organosilicon, organozinc, and organotin reagents—supported by experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary
This guide explores the utility of organosilicon (Hiyama coupling), organozinc (Negishi coupling), and organotin (Stille coupling) reagents as viable alternatives to boronic acids for palladium-catalyzed C-C bond formation. Each class of reagents presents a unique profile of strengths and weaknesses, making them suitable for different synthetic challenges. Organosilanes are lauded for their low toxicity and environmental friendliness.[1] Organozinc reagents exhibit high reactivity, often enabling milder reaction conditions.[2] Organostannanes are known for their exceptional functional group tolerance and stability to air and moisture.[3][4] The choice of reagent can significantly impact reaction efficiency, substrate scope, and overall synthetic design.
Comparative Analysis of Reagent Performance
The selection of a cross-coupling partner is a critical decision in synthesis design. The following table summarizes the key performance characteristics of organosilicon, organozinc, and organotin reagents in comparison to the well-established boronic acids.
| Feature | Organosilicon (Hiyama) | Organozinc (Negishi) | Organotin (Stille) | Boronic Acid (Suzuki) |
| Reagent Stability | Generally stable, can be isolated and stored.[5] | Moisture and air-sensitive, often prepared in situ.[6] | Air and moisture stable, can be isolated and stored.[3][7] | Generally stable solids, though some can be prone to dehydration. |
| Toxicity | Low to non-toxic.[5] | Moderate, reagents can be pyrophoric. | High toxicity of organotin compounds and byproducts is a major drawback.[3][7] | Generally low toxicity. |
| Functional Group Tolerance | Good, but requires an activator which can affect sensitive groups.[8] | High tolerance to a wide variety of functional groups.[6][9] | Excellent, tolerates a wide array of functional groups.[4][10] | Broad, but can be sensitive to certain functional groups. |
| Reactivity | Generally lower, requires activation (e.g., fluoride or base).[1] | Highly reactive, often allowing for milder reaction conditions.[9] | Moderate, often requires harsher conditions than Negishi.[6] | Moderate, requires a base for activation. |
| Byproduct Removal | Silicate byproducts are generally easy to remove.[5] | Zinc salts are typically removed by aqueous workup. | Tin byproducts can be difficult to remove completely.[4] | Boron-containing byproducts are generally water-soluble and easy to remove. |
Quantitative Comparison of Reaction Yields
The following table presents a comparison of reported yields for the coupling of a common aryl bromide, 4-bromoanisole, with the respective organometallic reagents. While reaction conditions are optimized for each specific coupling, this provides a general indication of the efficiency of each method.
| Coupling Reaction | Electrophile | Nucleophile | Catalyst | Ligand | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| Hiyama | 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂ | Bipyridyl | NaOH | H₂O | 90 | 99 | [11] |
| Negishi | 4-Bromotoluene | Phenylzinc Chloride | Pd(OAc)₂ | SPhos | - | THF | 65 | 94 | [12] |
| Stille | 4-Bromoacetophenone | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | NaOAc | PEG-400 | 100 | 97 | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanistic and practical aspects of these cross-coupling reactions, the following diagrams are provided.
Figure 1: Catalytic cycles for Hiyama, Negishi, and Stille cross-coupling reactions.
Figure 2: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the Hiyama, Negishi, and Stille couplings.
Hiyama Coupling Protocol
This protocol describes the palladium-on-carbon catalyzed cross-coupling of an aryl halide with a trialkoxy(aryl)silane.[14]
Materials:
-
Aryl halide (1.0 mmol)
-
Trialkoxy(aryl)silane (1.5 mmol)
-
Palladium on carbon (10% Pd, 0.5 mol%)
-
Tris(4-fluorophenyl)phosphine (1 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (1.5 mL, 1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium on carbon, and tris(4-fluorophenyl)phosphine.
-
Add toluene, followed by the trialkoxy(aryl)silane.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Negishi Coupling Protocol
This protocol details a general procedure for the Negishi cross-coupling of an aryl bromide with an organozinc reagent.[15]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organozinc reagent (0.5 M in THF, 1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
2,3'-Bipyridine (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium precursor and 2,3'-bipyridine in a minimal amount of anhydrous solvent and stir for 15-30 minutes.
-
To the catalyst mixture, add the aryl bromide and additional anhydrous solvent.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol
The following protocol describes a representative Stille coupling of an enol triflate with an organotin reagent.[4]
Materials:
-
Enol triflate (4.60 mmol, 1 eq)
-
Organotin reagent (1.15 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Lithium chloride (LiCl, 5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add the enol triflate and DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Purge the reaction flask with Argon for 10 minutes before adding the organotin reagent.
-
Heat the solution to 40 °C and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.
-
Combine the organic phases, wash with the NH₃·H₂O:H₂O mixture and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography to afford the coupled product.[4]
Conclusion
While boronic acids remain a cornerstone of C-C bond formation, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Organosilicon, organozinc, and organotin reagents each offer a unique set of advantages that can be leveraged to overcome specific synthetic challenges. Organosilanes provide a non-toxic and environmentally benign option.[1] Organozinc reagents offer high reactivity, often leading to milder reaction conditions and broader substrate scope.[9] Organostannanes, despite their toxicity, provide unparalleled functional group tolerance.[4] By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery and development of new molecules.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistnotes.com [chemistnotes.com]
- 10. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 14. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Palladium and Nickel Catalysts for Thiophene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds involving thiophene moieties is a cornerstone in the synthesis of numerous pharmaceuticals, organic materials, and fine chemicals. Palladium and nickel catalysts have emerged as the frontrunners for facilitating these crucial coupling reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection and methods development.
At a Glance: Palladium vs. Nickel for Thiophene Coupling
| Feature | Palladium Catalysts | Nickel Catalysts |
| Catalytic Activity | Generally high, effective at low catalyst loadings. | Often require higher catalyst loadings but can be more reactive for certain substrates. |
| Selectivity | Typically exhibits high chemo- and regioselectivity. | Can offer different or complementary selectivity profiles, sometimes more sensitive to ligands. |
| Substrate Scope | Broad, tolerating a wide range of functional groups. | Can be more sensitive to sterically hindered substrates and certain functional groups. |
| Cost & Abundance | Expensive and less abundant. | Significantly cheaper and more earth-abundant. |
| Mechanistic Pathways | Well-understood, typically involving Pd(0)/Pd(II) catalytic cycles. | Can access more diverse mechanistic pathways, including those involving Ni(I) and Ni(III) oxidation states and radical intermediates. |
| Reaction Conditions | Often milder reaction conditions. | May require higher temperatures or stronger bases. |
Performance in Key Thiophene Coupling Reactions
The choice between palladium and nickel often depends on the specific transformation. Below is a summary of their performance in common thiophene coupling reactions.
Direct C-H Arylation
Direct C-H arylation is an atom-economical method for forming biaryl linkages. Palladium catalysts are extensively studied and highly effective for this transformation.
Table 1: Comparison of Palladium and Nickel in Direct C-H Arylation of Thiophenes
| Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Selectivity | Reference |
| Pd(OAc)₂ | Thiophene + 4-Bromobenzonitrile | 80 | 400 | 20 | 2-arylated | [1] |
| Pd(OAc)₂ | 2-Formylthiophene + 4-Iodoanisole | 95 | 9500 | 475 | 5-arylated | [2] |
| Ni(II)/bipyridine | Thiophene + Aryl Halides (Polymerization) | 34-99 | N/A | N/A | Cross-linked polymers | [3] |
Note: The data presented is from different sources and may not be directly comparable due to variations in reaction conditions.
Palladium catalysts, often phosphine-free, can achieve high yields and turnover numbers in the direct arylation of thiophenes with aryl bromides and iodides.[1][2] Nickel catalysts, particularly those with bipyridine ligands, have shown promise in the direct arylation polymerization of thiophenes, leading to cross-linked polymers.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction. Both palladium and nickel are effective, but they exhibit distinct characteristics. A head-to-head study using dppf as a ligand highlighted that while both are competent, the choice of base and solvent is crucial and often different for optimal performance.[4]
Table 2: Comparison of Palladium and Nickel in Suzuki-Miyaura Coupling of Thiophene Derivatives
| Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Selectivity | Reference |
| [Pd(dppf)Cl₂] | 2-Thiopheneboronic acid + 4-Bromoanisole | 95 | 95 | 95 | Biaryl | [4] |
| [Ni(dppf)Cl₂] | 2-Thiopheneboronic acid + 4-Bromoanisole | 85 | 85 | 85 | Biaryl | [4] |
| Pd Macrocycle | Thienylboronic acid + Aryl bromide | High | up to 5 x 10⁷ | N/A | Biaryl | [5] |
Note: The data for Pd and Ni with dppf ligand are from a comparative study and thus more directly comparable.
Palladium catalysts generally show broader functional group tolerance and often give higher yields under milder conditions.[6][7] However, nickel catalysts can be more cost-effective and have been shown to be highly efficient, especially for the coupling of aryl chlorides.[8] The choice of ligand is critical in tuning the reactivity and selectivity of both metal centers.[9]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for palladium- and nickel-catalyzed thiophene coupling reactions.
Palladium-Catalyzed Direct C-H Arylation of Thiophene
Procedure: A mixture of thiophene (2.0 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), KOAc (1.5 mmol), and DMAc (3 mL) is placed in a Schlenk tube. The reaction mixture is stirred at 120 °C for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylthiophene.[2]
Nickel-Catalyzed Suzuki-Miyaura Coupling of Thiophene
Procedure: To a dried Schlenk tube is added [Ni(dppf)Cl₂] (0.03 mmol, 3 mol%), 2-thiopheneboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and the aryl bromide (1.0 mmol) are added, and the mixture is stirred at 80 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.[4]
Mechanistic Pathways and Catalytic Cycles
The catalytic cycles for palladium and nickel in thiophene coupling share similarities but also have key differences that influence their reactivity and selectivity.
Palladium-Catalyzed Direct C-H Arylation
The generally accepted mechanism for palladium-catalyzed direct C-H arylation of thiophene involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) cycle. The key steps are C-H activation of the thiophene ring, oxidative addition of the aryl halide to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.
Caption: Generalized catalytic cycle for Palladium-catalyzed direct C-H arylation of thiophene.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel-catalyzed Suzuki-Miyaura coupling typically proceeds through a Ni(0)/Ni(II) cycle. However, unlike palladium, nickel can more readily access Ni(I) and Ni(III) oxidation states, opening up alternative mechanistic pathways, including those involving radical intermediates. This can influence the reaction's selectivity and scope.[10]
Caption: Simplified catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling of thiophene.
Conclusion
Both palladium and nickel catalysts are powerful tools for thiophene coupling reactions. Palladium catalysts are well-established, offering high activity, broad substrate scope, and predictable selectivity under often mild conditions. Nickel catalysts, while sometimes requiring more specific optimization, present a cost-effective and earth-abundant alternative with the potential for unique reactivity profiles. The choice of catalyst should be guided by the specific requirements of the synthesis, including cost, desired selectivity, and functional group tolerance. Further research into ligand design and mechanistic understanding will continue to expand the capabilities of both metals in this important class of reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Potassium Organotrifluoroborates: A Superior Class of Reagents for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals seeking stable and reliable reagents for carbon-carbon bond formation, potassium organotrifluoroborates present a compelling alternative to traditional boronic acids. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights, demonstrating the significant advantages of employing these robust reagents in modern organic synthesis.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, a stark contrast to many boronic acids which are prone to decomposition.[1][2] This inherent stability simplifies storage and handling, broadens functional group tolerance, and often leads to more reproducible and higher-yielding cross-coupling reactions, particularly in the widely utilized Suzuki-Miyaura coupling.[1][3]
Enhanced Stability and Handling: The Key Advantage
The superior stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms. This structure makes them less susceptible to protodeboronation, a common degradation pathway for boronic acids where the carbon-boron bond is cleaved.[2][4] Many organotrifluoroborates can be stored indefinitely at room temperature without special precautions.[2] In contrast, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[2]
This enhanced stability is particularly advantageous for challenging substrates, such as heteroaryl boronic acids, which are notoriously unstable.[3][5] The conversion of these unstable boronic acids into their corresponding trifluoroborate salts significantly improves their shelf-life and performance in cross-coupling reactions.[5]
Quantitative Performance Comparison
The practical benefits of using potassium organotrifluoroborates are evident in the consistently higher yields achieved in Suzuki-Miyaura cross-coupling reactions compared to their boronic acid counterparts, especially with historically problematic substrates.
Synthesis of Potassium Heteroaryltrifluoroborates from Boronic Acids
The conversion of often unstable heteroarylboronic acids into their robust trifluoroborate salts proceeds in high yield, providing a stable source of the desired nucleophile.
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%)[3] |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 93 |
| Thiophen-3-ylboronic acid | Potassium thiophen-3-yltrifluoroborate | 95 |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 85 |
| Pyridine-4-ylboronic acid | Potassium pyridine-4-yltrifluoroborate | 88 |
Comparative Yields in Suzuki-Miyaura Cross-Coupling
The enhanced stability of potassium heteroaryltrifluoroborates translates directly to improved yields in cross-coupling reactions with various aryl halides.
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate[3] | Yield (%) with Boronic Acid[3] |
| Potassium furan-2-yltrifluoroborate | 4-Bromoacetophenone | 2-(4-Acetylphenyl)furan | 85 | 45 |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)thiophene | 92 | 68 |
| Potassium pyridine-3-yltrifluoroborate | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)pyridine | 90 | 75 |
| Potassium pyridine-4-yltrifluoroborate | 2-Bromopyridine | 2,4'-Bipyridine | 88 | 60 |
Mechanistic Considerations: A Tale of Two Reagents
While boronic acids are the active species in the Suzuki-Miyaura catalytic cycle, potassium organotrifluoroborates serve as stable precursors that slowly release the corresponding boronic acid in situ under the reaction conditions.[6][7][8] This slow-release mechanism is crucial as it maintains a low concentration of the often-unstable boronic acid, thereby minimizing side reactions such as homocoupling and protodeboronation.[6][7]
Caption: Suzuki-Miyaura cycle with organotrifluoroborate activation.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a general and efficient method for converting a boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Methanol
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve phenylboronic acid in methanol.[3]
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.[3]
-
Stir the mixture for 30 minutes at room temperature.[3]
-
Collect the solid by vacuum filtration and wash sequentially with cold methanol and diethyl ether.[3]
-
Dry the solid under high vacuum to afford the pure potassium phenyltrifluoroborate.[3]
General Procedure for Suzuki-Miyaura Coupling with a Potassium Heteroaryltrifluoroborate
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a potassium heteroaryltrifluoroborate with an aryl halide.
Materials:
-
Potassium heteroaryltrifluoroborate (1.05 eq)
-
Aryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the potassium heteroaryltrifluoroborate, aryl halide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.[3]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors where stability, reliability, and high yields are paramount, potassium organotrifluoroborates represent a significant advancement over their boronic acid predecessors.[3] Their superior stability, ease of handling, and demonstrated ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable and highly recommended tool in the synthetic chemist's arsenal.
References
- 1. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Kinetics of Transmetalation in Suzuki-Miyaura and Alternative Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Central to each of these palladium-catalyzed transformations is the transmetalation step, where an organic group is transferred from a main group organometallic reagent to the palladium center. The kinetics of this elementary step are often pivotal in determining the overall reaction rate and efficiency. This guide provides an objective comparison of the transmetalation kinetics in these key reactions, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.
Quantitative Comparison of Transmetalation Kinetics
The rate of transmetalation is highly dependent on the nature of the organometallic reagent, the ligands on the palladium catalyst, the solvent, and the presence of additives. While a direct comparison of absolute rate constants under identical conditions is scarce in the literature, the following tables summarize available kinetic data to provide a comparative overview.
Table 1: Transmetalation Rate Constants for Suzuki-Miyaura Reaction
| Organoboron Reagent | Palladium Complex | Base | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |
| p-Tolylboronic acid | [(tBu₃P)Pd(p-tolyl)(μ-OH)]₂ | None | THF | 25 | 1.2 x 10⁻² | [1] |
| Potassium p-tolyltrihydroxyborate | (Ph₃P)₂Pd(Ph)(I) | None | THF | 25 | > 1.7 x 10⁻² | [1] |
| 4-Fluorophenylboronic acid | [(i-Pr₃P)Pd(4-FC₆H₄)(OH)]₂ | None | THF | -30 | 5.78 x 10⁻⁴ | [2] |
| Dimethyl 4-fluorophenylboronate | [(i-Pr₃P)Pd(4-FC₆H₄)(OH)]₂ | None | THF | -30 | 1.22 x 10⁻² | [2] |
| Catechol 4-fluorophenylboronate | [(i-Pr₃P)Pd(4-FC₆H₄)(OH)]₂ | None | THF | -30 | 2.49 x 10⁻³ | [2] |
Table 2: Transmetalation Rate Constants for Stille Coupling
| Organotin Reagent | Palladium Complex | Additive | Solvent | Temperature (°C) | Relative Rate | Reference |
| VinylSnBu₃ | Pd₂(dba)₃ / PPh₃ | None | THF | 50 | 1.0 | [3] |
| VinylSnBu₃ | Pd₂(dba)₃ / (2-MeC₆H₄)₃P | None | THF | 50 | 35.2 | [3] |
| VinylSnBu₃ | Pd₂(dba)₃ / AsPh₃ | None | THF | 50 | 1100 | [3] |
| VinylSnBu₃ | Pd₂(dba)₃ / (2-furyl)₃P | None | THF | 50 | 105 | [3] |
Table 3: Transmetalation Rate Constants for Negishi Coupling
| Organozinc Reagent | Nickel Complex | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Reference |
| PhZnCl | (dppf)Ni(styrene) | THF | 25 | 0.31 | [4] |
| p-MeOC₆H₄ZnCl | (dppf)Ni(styrene) | THF | 25 | 0.18 | [4] |
| p-CF₃C₆H₄ZnCl | (dppf)Ni(styrene) | THF | 25 | 0.04 | [4] |
Kinetic Insights and Mechanistic Considerations
Suzuki-Miyaura Coupling: The transmetalation step in the Suzuki-Miyaura reaction has been the subject of extensive mechanistic investigation. Two primary pathways are proposed: the "boronate" pathway, involving the reaction of an activated organoboronate species with a palladium(II) halide complex, and the "oxo-palladium" pathway, where a palladium(II) hydroxide complex reacts with a neutral organoboronic acid.[1] Kinetic studies have shown that under typical conditions with weak bases, the oxo-palladium pathway is significantly faster.[1][5] The rate is also influenced by the nature of the boronic acid derivative, with boronic esters often exhibiting faster transmetalation than the corresponding boronic acids.[2]
Stille Coupling: Transmetalation in the Stille reaction is often the rate-determining step, particularly for aryl-aryl couplings.[6] The mechanism can be complex and is influenced by the ligands on the palladium center and the solvent. An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium complex before the organic group is transferred.[2] The rate of transmetalation is highly dependent on the nature of the phosphine ligand, with more electron-donating and sterically bulky ligands generally leading to faster rates.[3] The addition of copper(I) salts can dramatically accelerate the transmetalation step.[2]
Negishi Coupling: The Negishi coupling is renowned for its remarkably fast transmetalation rates, even at low temperatures.[7][8] This high reactivity is attributed to the nucleophilicity of the organozinc reagents. The transmetalation step is often not the rate-determining step in the catalytic cycle.[7] However, the formation of higher-order zincates can influence the reaction kinetics.[9] The high reactivity of organozinc reagents also allows for the coupling of a broader range of organic fragments, including sp³-hybridized carbons.[9]
Experimental Protocols for Kinetic Studies
The following provides a general methodology for studying the kinetics of the transmetalation step in cross-coupling reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy:
-
Sample Preparation: In an NMR tube, combine the palladium complex, the organometallic reagent, and a suitable internal standard in a deuterated solvent. The concentrations should be chosen to allow for a reasonable reaction time and accurate integration of NMR signals.
-
Initiation of Reaction: The reaction is typically initiated by the addition of the final reagent (e.g., the organometallic compound or a base) directly into the NMR tube at a controlled temperature.
-
NMR Data Acquisition: Immediately after initiation, acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition using a pulse program is recommended for consistent timing.
-
Data Processing and Analysis: Process the acquired spectra (phasing, baseline correction). Integrate the signals corresponding to a reactant and a product relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. The data can then be fitted to an appropriate rate law (e.g., first-order, second-order) to determine the rate constant (k) of the transmetalation step.
For more detailed procedures on NMR reaction monitoring, refer to established protocols. [10][11][12][13][14]
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships within the catalytic cycles of the Suzuki-Miyaura, Stille, and Negishi reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction (Oxo-palladium pathway).
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 8. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. ekwan.github.io [ekwan.github.io]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to LC-MS Analysis for Monitoring Suzuki Reaction Progress with Boronic Acids
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of reactions is paramount. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, is no exception. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the progress of Suzuki reactions involving boronic acids. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical method for your research needs.
The Suzuki reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Efficiently tracking the consumption of starting materials, such as boronic acids, and the formation of the desired product is crucial for reaction optimization, yield determination, and impurity profiling. While several analytical techniques can be employed for this purpose, LC-MS has emerged as a particularly powerful and versatile method.
Comparison of Analytical Techniques for Suzuki Reaction Monitoring
The choice of analytical technique for monitoring a Suzuki reaction depends on several factors, including the specific reaction conditions, the properties of the reactants and products, the required level of quantitative accuracy, and the desired sample throughput. Here, we compare LC-MS with other common methods: Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography with Compact Mass Spectrometry (TLC-CMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Sample Preparation | Analysis Time | Sensitivity | Quantitative Capability | Derivatization Required for Boronic Acids | Key Advantages | Key Limitations |
| LC-MS | Simple dilution of the reaction aliquot. | Fast (1-10 min per sample).[1] | High (pg/mL to ng/mL levels).[2] | Excellent linearity (R² > 0.99) and reproducibility (RSD < 3%). | Generally not required.[1][2] | High throughput, high sensitivity, and specificity; suitable for a wide range of polar and non-polar compounds. | Matrix effects can sometimes suppress ion signals.[3] |
| GC-MS | Often requires derivatization to increase volatility and thermal stability. | Moderate (10-30 min per sample). | Good, but can be lower than LC-MS for polar compounds. | Good, with isotope dilution methods providing high accuracy.[4] | Yes, typically required. | Excellent separation efficiency for volatile compounds. | Limited to volatile and thermally stable compounds; derivatization adds complexity and potential for side reactions.[5][6][7] |
| TLC-CMS | Minimal; direct spotting of the reaction mixture onto a TLC plate.[8] | Very fast (seconds to a few minutes per spot).[9] | Good for qualitative identification. | Semi-quantitative at best; relies on relative intensity of spots. | No. | Extremely fast, simple, and low-cost for rapid reaction screening.[8] | Not ideal for accurate quantification; lower separation efficiency than LC or GC. |
| NMR Spectroscopy | Simple dilution in a deuterated solvent. | Moderate (5-15 min per sample). | Lower than MS techniques. | Excellent for quantitative analysis (qNMR) due to its proportional signal response.[10][11] | No. | Provides detailed structural information for unambiguous identification of reactants, products, and byproducts.[11] | Lower sensitivity; can be complex to interpret for mixtures with overlapping signals.[11] |
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for monitoring the progress of a Suzuki reaction using LC-MS.
Detailed Experimental Protocol: LC-MS Monitoring of a Suzuki Reaction
This protocol provides a general guideline for monitoring a Suzuki coupling reaction between an aryl bromide and a phenylboronic acid derivative using reverse-phase LC-MS.
1. Sample Preparation:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This also serves to precipitate any incompatible salts.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is most common for the analysis of boronic acids and their coupled products.[1][2] Both positive and negative ion modes should be evaluated to determine the optimal ionization for all components of interest.
-
Scan Mode: Full scan mode is used to identify all ions within a specified mass range. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.[12][13]
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: These parameters should be optimized for the specific instrument and mobile phase flow rate.
Logical Relationship of Suzuki Reaction Components
The following diagram illustrates the logical relationship between the key components in a Suzuki-Miyaura coupling reaction, which is the basis for the analytical monitoring.
Conclusion
LC-MS offers a powerful and efficient method for the real-time monitoring of Suzuki reaction progress, providing high sensitivity, selectivity, and throughput without the need for derivatization of boronic acids. While other techniques such as GC-MS, TLC-CMS, and NMR spectroscopy have their specific advantages, LC-MS often provides the best balance of quantitative accuracy, speed, and broad applicability for the diverse range of substrates and products encountered in modern synthetic chemistry. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical needs in the development and optimization of Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. selectscience.net [selectscience.net]
- 10. azom.com [azom.com]
- 11. benchchem.com [benchchem.com]
- 12. Collection - Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters - Figshare [figshare.com]
- 13. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Characterization of Impurities in (5-(Hydroxymethyl)thiophen-3-yl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and characterization of impurities arising from chemical reactions involving (5-(hydroxymethyl)thiophen-3-yl)boronic acid. Given the classification of many boronic acids as potentially mutagenic impurities under ICH M7 guidance, rigorous control and analysis are paramount in drug development.[1][2][3] This document outlines the common impurity formation pathways, compares the impurity profile with a common alternative, and provides detailed experimental protocols for analysis.
Overview of Common Impurities
Reactions with this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can generate several characteristic impurities.[4][5] These impurities arise from the inherent reactivity and stability limitations of boronic acids. The primary impurity pathways include protodeboronation, homocoupling, and the formation of boroxine anhydrides. Sterically hindered and electron-rich heteroaromatic boronic acids are known to be especially susceptible to protodeboronation.[3][6]
Caption: Key impurity formation pathways from this compound.
Quantitative Impurity Profile
The following table summarizes the common impurities identified during a typical Suzuki-Miyaura cross-coupling reaction. Data is compiled from HPLC-UV analysis of a crude reaction mixture.
| Impurity Name | Structure | Formation Pathway | Typical Abundance (% Area by HPLC) |
| Protodeboronation Product | 4-(Hydroxymethyl)thiophene | Replacement of the boronic acid group with a hydrogen atom.[3] | 1.5 - 4.0% |
| Homocoupling Dimer | 4,4'-bis(hydroxymethyl)-[2,2'-bithiophene] | Palladium-catalyzed self-coupling of the boronic acid. | 0.5 - 2.5% |
| Boroxine | Trimeric cyclic anhydride of the boronic acid | Reversible dehydration of the boronic acid. | Variable (Exists in equilibrium) |
| Unreacted Starting Material | This compound | Incomplete reaction. | 2.0 - 5.0% |
Comparison with Alternatives: Boronic Acid vs. Boronic Ester
To mitigate some of the stability issues, boronic acids are often converted to more stable derivatives, such as pinacol esters. While this requires an additional synthetic step, the improved stability can lead to cleaner reactions and a more favorable impurity profile.
| Feature | This compound | 2-(5-(hydroxymethyl)thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |
| Physical Form | Typically a solid.[7] | Often a solid or a stable oil. |
| Stability | Moderate; susceptible to dehydration and protodeboronation.[3][8] | High; sterically hindered boron atom reduces degradation pathways.[9] |
| Boroxine Formation | Prone to forming trimeric boroxine anhydrides upon storage or heating. | Not applicable. |
| Protodeboronation | More susceptible, especially under basic conditions.[6] | Less susceptible due to increased stability. |
| Reaction Kinetics | Transmetalation step in Suzuki coupling is often rapid.[10] | May require specific conditions or activators for efficient transmetalation.[9] |
| Purification | Can be challenging due to its polarity and potential for boroxine equilibrium. | Generally easier to purify via standard chromatography or crystallization. |
Experimental Protocols
Detailed methodologies are critical for reproducible impurity analysis. The following protocols provide a framework for the characterization of impurities.
-
To a flame-dried flask under a nitrogen atmosphere, add this compound (1.2 eq), the aryl bromide of interest (1.0 eq), and a base such as K₃PO₄ (2.0 eq).[11]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).[4]
-
Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for analysis.
This method is suitable for quantifying the main product and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the crude material in a 50:50 mixture of water and acetonitrile.
This protocol is designed to identify unknown impurity peaks by their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatography: Utilize the same column and mobile phase conditions as the HPLC-UV method to correlate peaks.[12]
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all components.
-
Mass Range: Scan from 50 to 1000 m/z.
-
Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to propose structures for the impurities.
-
¹H NMR: Dissolve the crude sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a standard proton NMR spectrum to identify signals corresponding to the main product and major impurities. Purity can be estimated by integrating the signals.[13]
-
¹¹B NMR: For a detailed analysis of boron-containing species, acquire a proton-decoupled ¹¹B NMR spectrum. This technique can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and its tetrahedral boroxine form (typically δ 15-25 ppm), allowing for an assessment of the equilibrium.[13]
Integrated Analytical Workflow
A combination of chromatographic and spectroscopic techniques provides the most comprehensive impurity profile.
Caption: General workflow for the analysis and characterization of impurities.
By understanding the potential impurities and employing a robust, multi-technique analytical strategy, researchers can ensure the quality, safety, and reliability of synthetic processes involving this compound. The use of more stable alternatives, such as boronic esters, should be considered as a primary strategy for impurity control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. This compound | 1268683-45-9 [sigmaaldrich.com]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
XPhos Precatalysts: A Comparative Guide to Tackling Challenging Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of catalyst is paramount to success, particularly when navigating the intricacies of Suzuki-Miyaura cross-coupling reactions with challenging boronic acids. This guide provides an objective comparison of the efficacy of various XPhos precatalysts, supported by experimental data, to facilitate catalyst selection for demanding substrates such as sterically hindered, electron-deficient, and heteroaromatic boronic acids.
The bulky and electron-rich nature of the XPhos ligand has established it as a powerhouse in palladium catalysis, enabling the coupling of substrates that often fail with less sophisticated systems. The evolution of XPhos precatalysts, from in-situ generated systems to well-defined G2, G3, and G4 palladacycles, has further enhanced their utility by offering improved stability, activity, and ease of handling.[1][2][3] This guide will delve into the performance of these catalysts with traditionally difficult boronic acids, which are prone to side reactions like protodeboronation.[4][5][6][7]
Comparative Performance of XPhos Precatalysts
The selection of the optimal XPhos precatalyst is highly dependent on the specific coupling partners and desired reaction conditions. The following tables summarize the performance of different XPhos systems in the Suzuki-Miyaura coupling of challenging boronic acids, providing a quantitative basis for comparison.
Coupling of Sterically Hindered Boronic Acids
Sterically demanding boronic acids, such as those with ortho-substituents, pose a significant challenge due to hindered transmetalation. XPhos precatalysts, with their bulky biarylphosphine ligand, are particularly well-suited to address this challenge.
| Aryl Halide | Boronic Acid | Precatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/XPhos (0.5) | K₃PO₄ | MeOH/THF | RT | 12 | 84 | [8] |
| Aryl Tosylate | 2-Methylphenylboronic acid | PdCl₂(XPhos)₂ (5) | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | 92 | [9] |
| Aryl Tosylate | 2-Methoxyphenylboronic acid | PdCl₂(XPhos)₂ (5) | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | 91 | [9] |
| Aryl Tosylate | 2,6-Dimethoxyphenylboronic acid | PdCl₂(XPhos)₂ (5) | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | 45 | [9] |
Coupling of Electron-Deficient Boronic Acids
Polyfluorinated boronic acids are notoriously unstable and susceptible to protodeboronation under basic conditions. The rapid activation and high activity of XPhos precatalysts are crucial for achieving efficient coupling before the boronic acid decomposes.[4][6][7]
| Aryl Halide | Boronic Acid | Precatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Precatalyst 13 (2) | K₃PO₄ (aq) | THF | RT | 0.5 | 93 | [4][6] |
| 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Difluorophenylboronic acid | XPhos Precatalyst 13 (2) | K₃PO₄ (aq) | THF | RT | 0.5 | 95 | [4][6] |
| 4-Chlorobenzonitrile | Pentafluorophenylboronic acid | XPhos Precatalyst 13 (2) | K₃PO₄ (aq) | THF | RT | 0.5 | 94 | [4][6] |
Coupling of Heteroaromatic Boronic Acids
Heteroaromatic boronic acids can be challenging due to potential catalyst inhibition by the heteroatom and their propensity for decomposition. XPhos precatalysts have demonstrated broad utility in these couplings.
| Aryl Halide | Boronic Acid | Precatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7-Chloro-6-azaindole | 3,4-Difluorophenylboronic acid | XPhos-Pd-G2 (2) | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5 | 81 | [5] |
| 4-Chloro-N-methylaniline | 2-Furanboronic acid | XPhos Precatalyst 13 (2) | K₃PO₄ (aq) | THF | 40 | 0.5 | 93 | [4][6] |
| 4-Bromoacetophenone | 2-Thiopheneboronic acid | XPhos Precatalyst 13 (2) | K₃PO₄ (aq) | THF | 40 | 0.5 | 96 | [4][6] |
| 2-Chlorothiophene | 3-Furanboronic acid | In-situ Pd(OAc)₂/XPhos (1) | K₃PO₄ | THF/MeOH | RT | 12 | ~75 | [10] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | (Crotyl)Pd(XPhos)Cl (0.1) | K₃PO₄ | THF/MeOH | RT | 12 | ~20 | [11] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | (tBuInd)Pd(XPhos)Cl (0.1) | K₃PO₄ | THF/MeOH | RT | 12 | ~80 | [11] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions using XPhos precatalysts with challenging boronic acids.
General Procedure for Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl Boronic Acids
This protocol is adapted from studies demonstrating the efficacy of a novel XPhos precatalyst for fast coupling of unstable boronic acids.[4][6]
Materials:
-
Aryl halide (1.0 mmol)
-
Polyfluorophenylboronic acid (1.5 mmol)
-
XPhos precatalyst (e.g., complex 13 from the cited literature) (2 mol%, 0.02 mmol)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Degassed Tetrahydrofuran (THF) (2 mL)
-
Nitrogen or Argon atmosphere
Reaction Setup:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, polyfluorophenylboronic acid, and the XPhos precatalyst.
-
The vial is sealed with a septum and purged with an inert atmosphere (nitrogen or argon) for 5-10 minutes.
-
Degassed THF is added via syringe, followed by the degassed aqueous K₃PO₄ solution.
-
The reaction mixture is stirred vigorously at room temperature or 40 °C.
-
Reaction progress is monitored by TLC or GC-MS. Typical reaction times are 30 minutes to 2 hours.
Work-up and Analysis:
-
Upon completion, the reaction mixture is diluted with ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product. The isolated yield is determined after purification.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of Heteroaryl Chlorides
This protocol is based on the successful coupling of a challenging heteroaryl chloride with various boronic acids using an XPhos G2 precatalyst.[5]
Materials:
-
7-Chloro-6-azaindole (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.5 eq)
-
XPhos-Pd-G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
DMF:EtOH:H₂O (1:1:0.5) solvent mixture
-
Microwave reactor vials
Reaction Setup:
-
In a microwave reactor vial, combine the 7-chloro-6-azaindole, boronic acid, XPhos-Pd-G2, and K₃PO₄.
-
Add the DMF:EtOH:H₂O solvent mixture.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction is irradiated at 100 °C for 30 minutes.
Work-up and Analysis:
-
After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired product.
-
Characterization and purity are confirmed by NMR spectroscopy and LCMS analysis.
Visualizing the Catalytic Process
To better understand the function of XPhos precatalysts, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: Suzuki-Miyaura catalytic cycle with XPhos.
Caption: Generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
MIDA Boronates: A Superior Platform for Coupling Unstable Boronic Acids in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this endeavor, yet its application can be hampered by the instability of certain boronic acids. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates with other common alternatives for the coupling of notoriously unstable boronic acids, supported by experimental data and detailed protocols.
Many synthetically valuable boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition through processes like protodeboronation, oxidation, and polymerization.[1][2] This inherent instability leads to challenges in storage, handling, and ultimately, low and unpredictable yields in cross-coupling reactions. MIDA boronates have emerged as a transformative solution, offering a stable, crystalline, and easy-to-handle alternative that enables the reliable and high-yielding coupling of these challenging substrates.[1][3]
The key to the success of MIDA boronates lies in their unique "slow-release" mechanism.[1] Under specific, mild aqueous basic conditions, the MIDA ligand is gradually hydrolyzed, releasing the unstable boronic acid in situ at a controlled rate. This ensures that the concentration of the reactive boronic acid remains low throughout the reaction, minimizing decomposition and maximizing its participation in the desired catalytic cycle.[1]
Performance Comparison: MIDA Boronates vs. Alternatives
The superior performance of MIDA boronates is evident when compared to both the free boronic acids and other stabilizing surrogates like potassium trifluoroborates and diethanolamine (DABO) boronates.
Benchtop Stability
MIDA boronates exhibit exceptional benchtop stability compared to their corresponding boronic acids.
| Compound Class | Boronic Acid (% remaining after 15 days)[1] | MIDA Boronate (% remaining after ≥60 days)[1] |
| 2-Furan | <5 | >95 |
| 2-Thiophene | 65 | >95 |
| 2-Pyrrole | <5 | >95 |
| 2-Benzofuran | 75 | >95 |
| 2-Benzothiophene | 85 | >95 |
| 2-Indole | <5 | >95 |
| Vinyl | <5 | >95 |
| Cyclopropyl | 10 | >95 |
Cross-Coupling Yields with Unstable Boronic Acids
The slow-release strategy employed with MIDA boronates consistently translates to significantly higher yields in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like 2-heterocyclic boronic acids.
Table 2: Coupling of 2-Heterocyclic Boronic Acids/MIDA Boronates with 4-chlorotoluene [1]
| Boron Reagent | Yield (%) with Boronic Acid[1] | Yield (%) with MIDA Boronate[1] |
| 2-Furan | 68 | 90 |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 2-Benzothiophene | 64 | 96 |
| 2-Pyrrole | 33 | 92 |
| 2-Indole | 14 | 93 |
Table 3: Coupling of 2-Pyridyl Boron Reagents with Aryl Chlorides [3]
While direct side-by-side comparisons with trifluoroborates and DABO adducts under identical conditions are sparse in the literature, the data strongly suggests the superiority of the MIDA boronate slow-release approach for notoriously unstable partners like 2-pyridylboronic acid.
| Aryl Chloride | Yield (%) with 2-Pyridyl MIDA Boronate[3] |
| 4-Chloroanisole | 85 |
| 4-Chlorotoluene | 81 |
| 2-Chlorotoluene | 78 |
| 1-Chloro-4-(trifluoromethyl)benzene | 91 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates (Slow-Release)
This protocol is a general guideline for the slow-release cross-coupling of MIDA boronates with aryl or heteroaryl chlorides.[2]
Reaction Setup:
-
To an oven-dried reaction vessel, add the MIDA boronate (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
The vessel is sealed with a rubber septum, and the atmosphere is replaced with argon.
-
Add a degassed 5:1 mixture of dioxane and water (to a concentration of 0.07 M with respect to the halide).
-
Finally, add K₃PO₄ (7.5 equivalents).
Reaction:
-
The reaction mixture is stirred vigorously and heated to 60 °C.
-
The progress of the reaction is monitored by TLC or GC/MS. Typical reaction times are 6 hours.
Workup:
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Trifluoroborates
This protocol is a general guideline for the coupling of potassium aryl- and heteroaryltrifluoroborates with aryl halides.[4]
Reaction Setup:
-
In a reaction tube, combine the potassium heteroaryltrifluoroborate (1.05 equivalents), the aryl halide (1.0 equivalent), Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), and Na₂CO₃ (2.0 equivalents).
-
Add ethanol as the solvent.
Reaction:
-
The reaction mixture is stirred and heated to 85 °C.
-
The reaction progress is monitored by an appropriate method (TLC, GC/MS).
Workup:
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard aqueous workup and purification by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling with Diethanolamine (DABO) Boronates
This protocol provides a general method for the coupling of DABO boronates.[5]
Reaction Setup:
-
To a reaction vessel, add the DABO boronate (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
Reaction:
-
The mixture is heated to a temperature between 80-110 °C.
-
The reaction is monitored for the consumption of the starting material.
Workup:
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by crystallization or column chromatography.
Visualizing the Processes
Conclusion
For the Suzuki-Miyaura cross-coupling of unstable boronic acids, MIDA boronates offer a demonstrably superior solution. Their exceptional benchtop stability simplifies handling and storage, while the innovative slow-release mechanism effectively circumvents the issue of boronic acid decomposition during the reaction. This leads to consistently higher and more reproducible yields, expanding the scope of the Suzuki-Miyaura reaction to include a wider range of valuable, yet previously challenging, building blocks. For researchers in drug discovery and development, the reliability and efficiency offered by MIDA boronates make them an invaluable tool for the synthesis of complex molecules.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like (5-(Hydroxymethyl)thiophen-3-yl)boronic acid are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide outlines the essential procedures for the proper disposal of this compound, addressing immediate safety protocols, waste management, and emergency preparedness.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[1][2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Protective Clothing | A lab coat should be worn to prevent skin contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[2][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].
Step 1: Waste Segregation and Collection
-
All waste containing this compound must be collected at the point of generation. This includes:
-
Unused or excess solid compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.[2]
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
Step 2: Container Selection and Labeling
-
Use a designated, sealable, and chemically compatible container for waste collection, such as a high-density polyethylene (HDPE) or glass bottle.[2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the primary associated hazards (e.g., "Irritant").[1][2]
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3]
-
Provide a complete characterization of the waste to the disposal company.
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[1]
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Prevent the spread of the spilled material.
-
Cleanup: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid. The following procedures are based on best practices for handling boronic acid and thiophene derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks.[6][7] Do not eat, drink, or smoke in the laboratory.[3] Remove any contaminated clothing immediately and wash it before reuse.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory for the routine handling of this compound. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[8]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[3] A full-face shield is recommended when there is a risk of splashing.[3][9] | To protect eyes from contact, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] Double-gloving may be necessary for enhanced protection.[8] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required.[2][3][10] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5][6] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the chemical fume hood is functioning properly.[2] Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Quenching and Work-up: Perform all quenching and extraction procedures within the fume hood. Be aware that the combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[10]
-
Post-Handling: After handling, decontaminate all surfaces and equipment.[2] Wipe down the work area with an appropriate solvent, followed by soap and water.[11] Dispose of all contaminated materials as hazardous waste.[10] Wash hands thoroughly.[6][7]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][11]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unreacted material, contaminated weighing paper, and other solid labware in a designated, leak-proof, and chemically compatible container.[12] |
| Liquid Waste | Collect all solutions containing the compound in a designated hazardous waste container. Do not mix with incompatible waste streams.[11] |
| Contaminated PPE | Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[11] |
| Empty Containers | Rinse the empty container three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the primary hazards.[10][11]
-
Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area away from heat or ignition sources.[12]
Final Disposal:
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] Do not dispose of this chemical down the drain or in regular trash.[10]
Emergency Procedures
| Situation | Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing. Seek medical attention if irritation persists.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air.[5][6] If not breathing, give artificial respiration.[6] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[6] Seek immediate medical attention.[6] |
| Spill | Evacuate the area.[6] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3] Decontaminate the spill area with an appropriate solvent, followed by soap and water.[11] Report the spill to the appropriate safety personnel.[3] |
Chemical Handling Workflow
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

